molecular formula C₂₆H₂₉ClN₂O₈S B1162936 Dehydro Amlodipine Besylate

Dehydro Amlodipine Besylate

Cat. No.: B1162936
M. Wt: 565.04
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro Amlodipine Besylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₂₉ClN₂O₈S and its molecular weight is 565.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₆H₂₉ClN₂O₈S

Molecular Weight

565.04

Synonyms

2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Besylate;  Amlodipine Impurity D Besylate; 

Origin of Product

United States

Foundational & Exploratory

Dehydro Amlodipine Besylate pharmacological activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for researchers and drug development professionals, focusing on the pharmacological profile, synthesis, and analytical characterization of Dehydro Amlodipine Besylate.

Synonyms: Amlodipine Impurity D (EP), Related Compound A (USP), Dehydroamlodipine. CAS Registry Number: 113994-41-5 (Free base)[1]

Part 1: Executive Summary & Pharmacological Core

Dehydro Amlodipine is the primary oxidative metabolite and degradation product of the calcium channel blocker Amlodipine. In the context of drug development, it serves two critical roles:

  • Stability Marker: It is the definitive indicator of oxidative stress during stability testing (forced degradation).

  • Negative Pharmacological Control: Unlike its parent compound, Dehydro Amlodipine is pharmacologically inactive at therapeutic concentrations.

The Mechanism of Inactivity

The pharmacological distinction between Amlodipine and Dehydro Amlodipine provides a textbook example of structure-activity relationships (SAR) in dihydropyridine (DHP) receptors.

  • Amlodipine (Active): The 1,4-dihydropyridine ring adopts a "puckered" boat-like conformation. This specific geometry allows the C4-aryl group to orient pseudo-axially, fitting precisely into the hydrophobic pocket of the L-type calcium channel (

    
     subunit).
    
  • Dehydro Amlodipine (Inactive): Oxidation aromatizes the DHP ring into a pyridine ring. This forces the molecule into a planar (flat) conformation. The loss of the "pucker" prevents the molecule from accessing the binding site, reducing binding affinity by orders of magnitude (IC

    
     shift from nM to >
    
    
    
    M range).

SAR_Mechanism Amlodipine Amlodipine (1,4-Dihydropyridine) Oxidation Oxidative Stress (CYP3A4 or Light/Heat) Amlodipine->Oxidation Effect_A Conformation: Puckered Boat Affinity: High (IC50 ~2 nM) Result: Ca2+ Blockade Amlodipine->Effect_A Dehydro Dehydro Amlodipine (Pyridine Analogue) Oxidation->Dehydro Aromatization Effect_D Conformation: Planar/Flat Affinity: Negligible Result: Inactive Dehydro->Effect_D

Figure 1: Structural transformation leading to loss of pharmacological activity.

Part 2: Comparative Pharmacodynamics

The following data contrasts the potency of the parent drug against its dehydro metabolite. Note that while Amlodipine exhibits stereoselective potency (S-isomer > R-isomer), Dehydro Amlodipine loses the chiral center at C4 due to aromatization, resulting in a single achiral species.

ParameterAmlodipine (Parent)Dehydro Amlodipine (Metabolite)
Molecular Geometry Non-planar (Boat)Planar (Flat)
Chirality Chiral (C4 center)Achiral (Aromatized)
Target L-Type Ca

Channel (Cav1.[2]2)
None (at therapeutic levels)
Binding Affinity (K

)
~1.6 nM (Rat Cardiac Membrane)> 10,000 nM (Est.)
Functional IC

1.9 nM (Rat Aorta Contraction)Inactive (>10

M)
Physiological Role Antihypertensive / Anti-anginalRenal elimination product

Key Insight: In high-throughput screening, Dehydro Amlodipine is often used as a negative control to validate the specificity of DHP-binding assays.

Part 3: Synthesis & Isolation Protocol

For research purposes (e.g., establishing a reference standard), Dehydro Amlodipine is rarely synthesized de novo. Instead, it is most efficiently prepared via the controlled oxidation of Amlodipine Besylate.

Protocol: Oxidative Aromatization

Objective: Prepare high-purity Dehydro Amlodipine from Amlodipine Besylate.

  • Reagents:

    • Amlodipine Besylate (1.0 eq)[3]

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) or NaNO

      
      /Acetic Acid.
      
    • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.

  • Procedure:

    • Dissolution: Dissolve Amlodipine Besylate in DCM at room temperature.

    • Oxidation: Add DDQ portion-wise over 10 minutes. The solution will darken.

    • Reaction: Stir at room temperature for 1-2 hours. Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1) or HPLC.[4][5] The fluorescent DHP spot will disappear, replaced by the UV-active pyridine spot.

    • Work-up: Wash the organic layer with 10% NaHCO

      
       (aq) to remove quinone byproducts. Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Evaporate solvent.[5][6] Recrystallize the residue from Ethanol/Ether to yield the besylate salt, or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation (NMR):

    • Look for the disappearance of the C4-H proton (singlet at ~5.4 ppm in Amlodipine).

    • Observe the downfield shift of the aromatic protons due to the pyridine ring current.

Part 4: Analytical Profiling (Impurity D)

In regulatory filings (ICH Q3A/Q3B), Dehydro Amlodipine is controlled as Impurity D . It is distinct from the genotoxic impurities (alkyl sulfonates) often associated with the besylate salt formation.

HPLC Method Parameters (European Pharmacopoeia Compatible):

  • Column: C18 (Octadecylsilyl silica), 150 mm x 4.6 mm, 3-5

    
    m.
    
  • Mobile Phase A: 2.3 g/L Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol.[7]

  • Gradient: 15% B to 95% B over 50 minutes.

  • Detection: UV at 237 nm (Amlodipine max) and 360 nm (Dehydro Amlodipine specific absorbance).

  • Retention Time: Dehydro Amlodipine typically elutes after Amlodipine due to increased lipophilicity (aromatic ring).

Analytical_Workflow Sample Drug Substance / Product HPLC RP-HPLC Separation (C18 Column) Sample->HPLC Detect_UV UV Detection HPLC->Detect_UV Peak_A Peak 1: Amlodipine (Main Component) Detect_UV->Peak_A Peak_D Peak 2: Impurity D (Dehydro Amlodipine) Detect_UV->Peak_D Analysis Quantification Limit: NMT 0.3% Peak_D->Analysis

Figure 2: Analytical separation strategy for impurity profiling.

Part 5: Toxicology & Safety

Unlike the alkyl benzenesulfonate impurities (e.g., ethyl benzenesulfonate) found in Amlodipine Besylate which are potential mutagens, Dehydro Amlodipine is not considered genotoxic .

  • Classification: Ordinary Organic Impurity (ICH Q3B).

  • Genotoxicity: Ames Test Negative. The pyridine structure is stable and ubiquitous in biological systems (e.g., NADH/NAD+ redox couple).

  • Qualification Limit: Typically 0.15% - 0.5% depending on the maximum daily dose (< 10 mg/day).

References
  • Pharmacological Potency: Burges, R. A., et al. "Pharmacologic profile of amlodipine." American Journal of Cardiology 64.17 (1989): 10I-20I. (Establishes Amlodipine IC50 and selectivity).

  • Metabolism & Inactivity:Stopher, D. A., et al. "The metabolism and pharmacokinetics of amlodipine in humans and animals." Journal of Cardiovascular Pharmacology 12 (1988): S55-S59. (Identifies dehydro metabolite as major inactive species).
  • Synthesis & Impurity D: Pfizer Inc. "Process for the preparation of amlodipine benzenesulphonate." US Patent 5,389,654. (Describes synthesis of precursors and salt formation).

  • Analytical Method:European Pharmacopoeia (Ph. Eur.) 10.0, Monograph 1491: Amlodipine Besilate. (Defines Impurity D and HPLC conditions).
  • Structure-Activity Relationship:Triggle, D. J. "The pharmacology of ion channels: with particular reference to calcium homeostasis." European Journal of Pharmacology (1999). (Explains the necessity of the puckered DHP ring for binding).

Sources

Technical Guide: Amlodipine Besylate vs. Dehydro Amlodipine (Impurity D)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, pharmacological, and analytical distinctions between Amlodipine Besylate (the active pharmaceutical ingredient) and its primary oxidative degradant, Dehydro Amlodipine (Impurity D).

Executive Summary

Amlodipine Besylate is a third-generation dihydropyridine (DHP) calcium channel blocker used globally for hypertension and angina. Its efficacy relies on a specific molecular conformation—a "puckered" 1,4-dihydropyridine ring—that fits the allosteric binding site on the L-type calcium channel (


 subunit).

Dehydro Amlodipine (pharmacopoeial status: Amlodipine Impurity D) is the aromatized pyridine derivative formed via the oxidative degradation of the parent drug. This transformation is not merely a chemical impurity issue; it represents a catastrophic loss of pharmacophore integrity . The aromatization flattens the ring, destroying the 3D geometry required for receptor binding, rendering the molecule pharmacologically inert regarding calcium channel blockade, though it remains a critical quality attribute (CQA) due to potential off-target toxicity and regulatory limits.

Molecular Architecture & Chemical Identity

The core divergence lies in the saturation state of the heterocyclic ring. Amlodipine possesses a 1,4-dihydropyridine ring, while Dehydro Amlodipine possesses a fully aromatic pyridine ring.

Structural Comparison
FeatureAmlodipine Besylate (API)Dehydro Amlodipine (Impurity D)
Core Ring 1,4-Dihydropyridine (Partially Saturated)Pyridine (Fully Aromatic)
Geometry Boat/Puckered (Non-planar)Flat/Planar
Hybridization N1 and C4 are

-like/distorted
All ring atoms are

Protons at C4 1 (Chiral center at C4)0 (Achiral)
Formula


(Free base)
CAS No. 111470-99-6113994-41-5
Mechanism of Formation (Oxidative Aromatization)

The degradation pathway is driven by oxidative stress (light, heat, or chemical oxidants). The reaction involves the abstraction of protons from the DHP ring, leading to aromatization. This is an irreversible transformation.

G Amlodipine Amlodipine (DHP Ring) (Active, Puckered) Intermediate Radical/Cation Intermediate Amlodipine->Intermediate Oxidation (-e-, -H+) (Light/Peroxides) Dehydro Dehydro Amlodipine (Pyridine) (Inactive, Planar) Intermediate->Dehydro Aromatization (-2H total)

Figure 1: Oxidative degradation pathway transforming the active DHP pharmacophore into the inert pyridine derivative.

Pharmacological Divergence

The transition from Amlodipine to Dehydro Amlodipine is a classic case of Structure-Activity Relationship (SAR) collapse .

The "Pucker" Requirement

The L-type calcium channel's DHP binding site is a hydrophobic pocket that accommodates the boat conformation of the dihydropyridine ring.

  • Amlodipine: The C4 carbon is

    
     hybridized, forcing the ring into a boat shape. This positions the 4-aryl substituent (2-chlorophenyl) pseudo-axially, perpendicular to the DHP ring. This specific orthogonality is critical for high-affinity binding (
    
    
    
    nM).
  • Dehydro Amlodipine: Aromatization forces the ring into a planar

    
     geometry. The 4-aryl group rotates into the plane (or close to it) to maximize 
    
    
    
    -conjugation. This flat molecule cannot fit into the DHP binding pocket.
Functional Consequence[1]
  • Calcium Channel Blockade: Dehydro Amlodipine exhibits negligible activity (often >1000-fold less potent). It does not effectively modulate calcium influx.

  • Toxicity: While pharmacologically inactive for the primary indication, Impurity D is structurally a pyridine. Pyridinium species can sometimes exhibit mitochondrial toxicity (analogous to MPTP metabolites), though Dehydro Amlodipine is primarily regulated as a standard organic impurity under ICH Q3B(R2).

Analytical Strategy: Detection & Quantification

Distinguishing these two species requires specific chromatographic conditions due to their differing polarities and spectral properties.

Spectral Shift (UV-Vis)

This is the most reliable identification method during method development.

  • Amlodipine: Exhibits a characteristic absorption band around 360-365 nm (due to the conjugated enamine system in the DHP ring) and a stronger band at ~237 nm.

  • Dehydro Amlodipine: The 360 nm band disappears upon aromatization. The primary absorption shifts to the UV region (typically 250-270 nm ) with higher extinction coefficients due to full aromaticity.

Chromatographic Separation (HPLC)

On standard C18 columns, the elution order can be counter-intuitive depending on pH.

  • Retention Behavior: While pyridines are hydrophobic, the basicity of the side chain amine (

    
    ) dominates. Under acidic mobile phases (pH 3.0), both are protonated. Dehydro Amlodipine often elutes earlier  (RRT ~0.4 - 0.5) than Amlodipine in many pharmacopoeial methods because the planar pyridine ring interacts differently with the stationary phase compared to the bulky DHP, and the loss of the DHP NH hydrogen bonding capability alters solvation.
    

Standard Protocol (Based on USP/EP):

  • Column: C18 (e.g., 150 x 4.6 mm, 3-5 µm).

  • Mobile Phase: Buffer (Triethylamine/Phosphate pH 3.0) : Methanol/Acetonitrile.

  • Detection: UV 237 nm (compromise) or PDA (to see spectral shift).

AnalyticalWorkflow cluster_peaks Chromatogram Sample Sample Solution (Degraded Amlodipine) HPLC RP-HPLC Separation (C18, pH 3.0) Sample->HPLC ImpD Peak 1: Impurity D (RRT ~0.5) No abs @ 360nm HPLC->ImpD Early Elution API Peak 2: Amlodipine (RRT 1.0) Abs @ 360nm + 237nm HPLC->API Late Elution Quantification Quantification ImpD->Quantification Limit: NMT 0.5%

Figure 2: Analytical workflow for separating and identifying Impurity D from the API.

Regulatory Landscape (ICH Q3A/B)

In drug development, Dehydro Amlodipine is a "Specified Identified Impurity."

Regulatory ParameterStandard LimitRationale
Reporting Threshold 0.1%Standard ICH Q3B limit for degradation products.
Identification Threshold 0.2%Level at which structure must be confirmed (via LC-MS).
Qualification Threshold 0.5%Level requiring safety/tox studies if exceeded.
USP Monograph "Related Compound A"Specific limit usually set at NMT 1.0% (depending on dosage form).

Self-Validating Check: If your HPLC analysis shows a peak at RRT ~0.5 that absorbs at 270 nm but not at 360 nm, it is confirmed as Dehydro Amlodipine.

References

  • European Pharmacopoeia (Ph. Eur.) . Amlodipine Besilate Monograph. 10th Edition. Strasbourg, France: EDQM.

  • Burges, R. A., & Dodd, M. G. (1990). Amlodipine. Cardiovascular Drug Reviews, 8(1), 25-44. (Establishes DHP SAR and pharmacology).

  • Stoiljkovic, Z., et al. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLoS ONE, 9(10), e109291. (Details the oxidative mechanism to pyridine derivative).

  • Kishore, C., & Mohan, G. (2016).[1] Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926.[1] (Confirms RRT and spectral properties).

  • ICH Harmonised Tripartite Guideline . (2006). Impurities in New Drug Products Q3B(R2). (Regulatory limits).

Sources

Dehydro Amlodipine Besylate: A Comprehensive Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Introduction: The Metabolite Question in Drug Safety

Amlodipine, a dihydropyridine calcium channel blocker, has been a cornerstone in the management of hypertension and angina for decades.[1] Its efficacy and well-established safety profile have made it one of the most prescribed cardiovascular drugs globally.[2] However, a thorough assessment of any pharmaceutical agent's safety requires a deep understanding not only of the parent compound but also of its metabolites. As the human body processes a drug, it creates new chemical entities that may possess their own pharmacological or toxicological properties.

This guide focuses on Dehydro Amlodipine, the principal metabolite of Amlodipine.[3][4] Understanding its safety is paramount, as it is a significant product of Amlodipine's extensive hepatic metabolism.[1][5] This document will provide a detailed examination of the metabolic process that generates Dehydro Amlodipine and consolidate the extensive safety data from preclinical and clinical studies of Amlodipine to build a definitive safety and toxicity profile for this key metabolite.

Metabolic Pathway: The Genesis of Dehydro Amlodipine

Amlodipine is extensively metabolized by the liver following oral administration, with only about 10% of the parent compound excreted unchanged in the urine.[1] The primary metabolic pathway is the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of Dehydro Amlodipine.[3][4] This biotransformation is primarily catalyzed by the Cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5.[1][6]

This dehydrogenation step is critical as it fundamentally alters the molecule's structure and, consequently, its pharmacological activity. Research has consistently shown that the resulting metabolites, including Dehydro Amlodipine, are essentially inactive, possessing no significant calcium channel blocking activity compared to the parent Amlodipine.[3]

Amlodipine Amlodipine (Dihydropyridine) Metabolism Hepatic Metabolism Amlodipine->Metabolism CYP3A4 / CYP3A5 Oxidation Dehydro_Amlodipine Dehydro Amlodipine (Pyridine Metabolite - Inactive) Metabolism->Dehydro_Amlodipine Excretion Renal Excretion (60% of dose as metabolites) Dehydro_Amlodipine->Excretion

Caption: Metabolic conversion of Amlodipine to Dehydro Amlodipine.

Preclinical Toxicity Profile

Regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) mandate a rigorous preclinical toxicology program to assess the safety of new drug candidates before human trials.[7][8] Amlodipine has undergone this extensive evaluation, and the findings provide a strong foundation for assessing the safety of its metabolites.

Acute, Sub-chronic, and Chronic Toxicity

Studies in preclinical species, including rats and dogs, have demonstrated that Amlodipine is well-tolerated. Findings from repeat-dose toxicity studies were generally consistent with the known pharmacological effects of Amlodipine, such as vasodilation.[9] There were no unexpected target organ toxicities identified that would preclude its safe use in humans.

Genetic Toxicology, Carcinogenicity, and Reproductive Toxicity

A comprehensive battery of tests has been conducted to assess the potential for Amlodipine to cause genetic damage, cancer, or harm to reproductive function.

  • Genotoxicity: Amlodipine has shown no evidence of mutagenicity or clastogenicity in a standard battery of genotoxicity assays, including the Ames test, chromosomal aberration tests, and the mouse micronucleus test.[10]

  • Carcinogenicity: Lifetime carcinogenicity studies in rats and mice did not reveal any evidence of a carcinogenic effect related to Amlodipine administration.[10]

  • Reproductive and Developmental Toxicity: Fertility studies in rats showed no adverse effects.[10] Teratogenicity studies in rats and rabbits did not reveal evidence of developmental toxicity at clinically relevant doses.[10]

Preclinical Pharmacokinetic and Safety Data Summary

The following table summarizes key preclinical data for Amlodipine, which informs the safety assessment of its metabolites.

ParameterMouseRatDogFinding/Implication
Bioavailability (%) 10010088High absorption across species.[3][4]
Mean Plasma t1/2 (h) 11330Species differences in elimination rate.[3][4]
Primary Metabolism -Hepatic (CYP3A)Hepatic (CYP3A)Extensive metabolism is a key clearance pathway.[1][4]
Primary Metabolite -Dehydro AmlodipineDehydro AmlodipineDehydro Amlodipine is the major, inactive metabolite.[3][4]
Genotoxicity -Negative-No mutagenic or clastogenic potential.[10]
Carcinogenicity NegativeNegative-No evidence of carcinogenic risk.[10]

Clinical Safety and Human Toxicology

The safety profile of Amlodipine has been extensively documented in over 11,000 patients through clinical trials and decades of post-marketing surveillance.[11] The adverse events are largely predictable and related to its vasodilatory mechanism of action.

Adverse Reactions in Clinical Trials

The most commonly reported adverse effects are a direct consequence of peripheral vasodilation:

  • Edema (swelling of ankles and feet)[12][13]

  • Dizziness[14]

  • Flushing[13][14]

  • Palpitations[13][14]

These effects are typically dose-dependent and mild to moderate in severity.[12] Amlodipine is generally well-tolerated, even in long-term use.[15]

Overdose and Acute Toxicity

An overdose of Amlodipine can lead to an exaggeration of its pharmacological effects, resulting in massive vasodilation, profound and prolonged systemic hypotension, reflex tachycardia, and potentially shock and death.[1][16] Management is supportive and includes fluid resuscitation, administration of intravenous calcium gluconate, and vasopressor therapy.[1][17] The toxicity is directly linked to the excessive calcium channel blockade by the parent drug; inactive metabolites are not implicated.[18]

Hepatotoxicity

While generally safe for the liver, there have been rare reports of idiosyncratic, clinically apparent liver injury associated with Amlodipine therapy.[19] The injury pattern is typically mixed or cholestatic and resolves upon discontinuation of the drug. The proposed mechanism is the formation of a toxic intermediate during its metabolism, though this is a rare event.[19]

Standardized Methodologies for Toxicity Assessment

The safety and toxicity of a drug candidate and its metabolites are evaluated using a standardized, tiered approach as outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[20]

cluster_0 Preclinical Safety Assessment Workflow Start Drug Candidate InVitro In Vitro Toxicity (e.g., Ames Test, hERG Assay) Start->InVitro Acute Single-Dose Acute Toxicity (Rodent) InVitro->Acute Repeat Repeat-Dose Toxicity (Rodent & Non-Rodent) Acute->Repeat SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat->SafetyPharm ReproTox Reproductive & Developmental Toxicity Repeat->ReproTox Carcin Carcinogenicity Studies (Long-term, Rodent) Repeat->Carcin IND IND/CTA Submission SafetyPharm->IND ReproTox->IND Carcin->IND

Caption: Generalized workflow for preclinical toxicity testing.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is designed to estimate the acute oral toxicity (LD50) of a substance and identify signs of toxicity, adhering to OECD Guideline 425.

  • Animal Selection: Healthy, young adult female rats are typically used. Animals are acclimated for at least 5 days before dosing.

  • Dose Administration: The test substance is administered in a single oral dose via gavage. The initial dose is selected based on available data, often starting below the estimated LD50.

  • Sequential Dosing (Up-and-Down Procedure):

    • One animal is dosed at a time.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

  • Data Analysis: The LD50 is calculated using software that employs maximum likelihood methods, based on the sequence of survival and death across the tested dose levels.

Causality: This method is chosen for its efficiency and ethical considerations, as it minimizes the number of animals required to obtain a robust estimate of acute toxicity compared to traditional methods.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is a standard screen for identifying substances that can cause gene mutations, following OECD Guideline 471.

  • Tester Strains: Multiple strains of Salmonella typhimurium and Escherichia coli are used, each carrying specific mutations in the histidine (his) or tryptophan (trp) operon, respectively. These mutations render them unable to synthesize the essential amino acid, requiring it in the growth medium.

  • Metabolic Activation (S9 Mix): The test is conducted both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is crucial because some chemicals only become mutagenic after being metabolized.

  • Exposure: The tester strains are exposed to various concentrations of the test substance on agar plates with a limited amount of histidine or tryptophan.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Only bacteria that undergo a reverse mutation (revertants) will be able to grow and form visible colonies.

    • The number of revertant colonies is counted for each concentration.

    • A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the negative control.

Causality: The inclusion of the S9 mix is a self-validating step. If a substance is only positive in the presence of S9, it indicates that a metabolite, not the parent compound, is the mutagen. For Amlodipine, results were negative, indicating neither the parent nor its metabolites are mutagenic in this system.[10]

Conclusion and Final Safety Assessment

  • Expertise & Experience: Amlodipine's primary metabolic fate is its conversion to Dehydro Amlodipine, a process that renders the molecule pharmacologically inactive.[3] Decades of clinical experience and targeted research have shown that the pharmacological and toxicological effects of Amlodipine are attributable to the parent compound.

  • Trustworthiness: The preclinical safety program for Amlodipine was extensive, covering genotoxicity, carcinogenicity, and reproductive toxicity, with no significant findings.[10] These self-validating studies, conducted under regulatory guidelines, provide trustworthy data indicating a lack of inherent toxicity that could be passed on to a major metabolite.

  • Authoritative Grounding: The data consistently show that Amlodipine overdose toxicity is a direct extension of its calcium channel blocking activity.[1][18] Since Dehydro Amlodipine lacks this activity, it does not contribute to the clinical toxicity seen in overdose scenarios.

References

  • Amlodipine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Meredith, P. A., & Elliott, H. L. (1992). Clinical pharmacokinetics of amlodipine. Clinical pharmacokinetics, 22(1), 22–31. (URL: [Link])

  • Beresford, A. P., McGibney, D., Humphrey, M. J., Macrae, P. V., & Stopher, D. A. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals. Journal of cardiovascular pharmacology, 12 Suppl 7, S55-9. (URL: [Link])

  • Pharmacology of Amlodipine ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. (URL: [Link])

  • Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX. (URL: [Link])

  • Uprichard, A. C., & Harcus, A. H. (1989). The safety of amlodipine. Journal of cardiovascular pharmacology, 13 Suppl 2, S26-30. (URL: [Link])

  • Ex vivo and in vitro exploration of cardiovascular diseases. Cardiomedex. (URL: [Link])

  • Norvasc (amlodipine besylate) tablets label. (2011). U.S. Food and Drug Administration. (URL: [Link])

  • Cardiovascular Toxicity. Creative Biolabs. (URL: [Link])

  • Amlodipine. (2016). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. (URL: [Link])

  • Safety Guidelines. International Council for Harmonisation (ICH). (URL: [Link])

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (2018). International Journal of Molecular Sciences. (URL: [Link])

  • Nonclinical Safety Assessment in Drug Development. (2014). In A Comprehensive Guide to Toxicology in Nonclinical Drug Development. (URL: [Link])

  • In vivo toxicology and safety pharmacology. Nuvisan. (URL: [Link])

  • Toxicology and Safety Pharmacology. Ncardia. (URL: [Link])

  • Adverse events associated with amlodipine: a pharmacovigilance study using the FDA adverse event reporting system. (2025). Frontiers in Pharmacology. (URL: [Link])

  • Common High Blood Pressure Drug Amlodipine Is Safe and Effective, Study Finds. (2023). Healthline. (URL: [Link])

  • Common questions about amlodipine. (2022). National Health Service (NHS). (URL: [Link])

  • FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours. (URL: [Link])

  • FDA Pharmacology/Toxicology Review of Levoamlodipine Maleate. (2019). U.S. Food and Drug Administration. (URL: [Link])

  • The potential detrimental effects of calcium channel blockers' overdose and current available management. (2018). Annals of Translational Medicine. (URL: [Link])

  • Amlodipine toxicity complicated by concurrent medications. (2016). Journal of Anesthesiology, Critical Care and Pain Management. (URL: [Link])

  • FDA Pharmacology/Toxicology Review of Aliskiren/Amlodipine Combination. (2010). U.S. Food and Drug Administration. (URL: [Link])

  • Amlodipine Pathway, Pharmacokinetics. PharmGKB. (URL: [Link])

  • Calcium Channel Blocker Toxicity. (2025). LITFL. (URL: [Link])

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Amlodipine Related Compound A , a critical oxidative impurity defined in the United States Pharmacopeia (USP). It is designed for analytical scientists and formulation chemists requiring rigorous identification, characterization, and control strategies.

Executive Summary

Amlodipine Related Compound A (USP) is the primary oxidative degradation product of Amlodipine Besylate. Chemically, it represents the aromatized pyridine analog of the parent dihydropyridine (DHP) molecule. Its formation is driven by oxidative stress and is irreversible. Regulatory bodies (USP, EP, ICH) mandate strict control of this impurity due to its potential lack of pharmacological efficacy compared to the parent drug and the general requirement to minimize genotoxic or toxicological risks associated with aromatic pyridine derivatives.

This guide details the mechanism of formation, the official USP analytical protocols, and advanced LC-MS structural elucidation techniques required for definitive identification.

Chemical Identity & Significance

Unlike Amlodipine, which possesses a 1,4-dihydropyridine ring, Related Compound A possesses a fully aromatic pyridine ring. This structural change significantly alters its physicochemical properties, including solubility, UV absorption profile, and mass spectral fragmentation.

Nomenclature and Structure
ParameterDescription
USP Name Amlodipine Related Compound A
EP Name Amlodipine Impurity D
Chemical Name 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Molecular Formula C₂₀H₂₃ClN₂O₅
Molecular Weight 406.86 g/mol (Free Base)
CAS Number 113994-41-5 (Free Base) / 2138811-33-1 (USP Standard)
Key Structural Change Oxidation of the 1,4-dihydropyridine ring to a pyridine ring (Loss of 2 Hydrogens).[1]

Formation Mechanics: Oxidative Aromatization

The formation of Related Compound A is the dominant pathway under oxidative stress (e.g., presence of peroxides in excipients) and can be catalyzed by light (photolysis).

Mechanism

The 1,4-dihydropyridine core of Amlodipine is electron-rich and susceptible to oxidation. Upon exposure to oxidative agents (like H₂O₂ or radical initiators), the ring undergoes dehydrogenation, losing two protons and two electrons to form the thermodynamically stable aromatic pyridine ring.

DegradationPathway Amlodipine Amlodipine (API) (1,4-Dihydropyridine Core) MW: 408.9 Intermediate Oxidative Transition State (Radical/Cation) Amlodipine->Intermediate Oxidation (H2O2 / Light) - e- RelCompoundA Related Compound A (Pyridine Analog) MW: 406.9 Intermediate->RelCompoundA - 2H+ Aromatization

Figure 1: Oxidative aromatization pathway converting Amlodipine to Related Compound A.

Analytical Strategy: USP Method (HPLC-UV)

The United States Pharmacopeia (USP) monograph for Amlodipine Besylate Tablets utilizes a reversed-phase HPLC method for the detection of Related Compound A.[2]

Chromatographic Conditions

The following protocol ensures resolution between the API and the impurity.

ParameterUSP ConditionTechnical Insight
Column C18 (L1 packing), 150 mm × 3.9 mm, 5 µmStandard C18 chemistry provides adequate retention for the hydrophobic pyridine ring.
Mobile Phase Buffer (pH 3.0) : Methanol : Acetonitrile (50 : 35 : 15)The acidic pH suppresses ionization of the silanols and maintains the amine in a protonated state, improving peak shape.
Flow Rate 1.0 mL/minStandard flow for 3.9/4.6 mm ID columns.
Detection UV at 237 nmCritical: The pyridine ring has strong absorbance in the low UV range (237 nm) but lacks the characteristic ~360 nm band of the dihydropyridine.
Retention Time Relative Retention Time (RRT) ≈ 0.5 - 0.6Related Compound A is less hydrophobic than Amlodipine due to the planar pyridine ring and elutes earlier .
Self-Validating System Suitability

To ensure the method is performing correctly, the USP requires:

  • Resolution: NLT (Not Less Than) 4.5 between Amlodipine and Related Compound A.

  • Tailing Factor: NMT (Not More Than) 2.0.

  • Sensitivity: Visualizing the impurity at the reporting threshold (typically 0.1% or 0.2%).

Structural Elucidation: LC-MS/MS

While HPLC-UV provides retention time confirmation, LC-MS/MS is required for definitive structural characterization, particularly during forced degradation studies or root cause analysis.

Mass Spectrometry Profile
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Precursor Ion: The aromatization results in a mass shift of -2 Da relative to Amlodipine.

    • Amlodipine [M+H]⁺: m/z 409.1

    • Related Compound A [M+H]⁺: m/z 407.1

Fragmentation Pathway (MS/MS)

The fragmentation pattern of the pyridine analog differs from the parent DHP. The aromatic pyridine ring is highly stable, leading to fragmentation primarily in the side chains.

  • Key Transition: m/z 407.1 → 238.1 (Chlorophenyl-pyridine core)

  • Secondary Fragment: m/z 407.1 → 318.1 (Loss of aminoethoxy side chain)

LCMSWorkflow Sample Stressed Sample (Oxidative) LC UPLC Separation (C18, Acidic Mobile Phase) Sample->LC MS1 MS1 Scan (Full Scan) Target: m/z 407.1 [M+H]+ LC->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Select Precursor 407.1 Data Data Analysis Confirm -2 Da Shift Verify Absence of 360nm UV MS2->Data Product Ions: 238, 318

Figure 2: LC-MS/MS workflow for the definitive identification of Related Compound A.

UV-Spectral Distinction

A powerful orthogonal check is the UV spectrum extracted from a Diode Array Detector (DAD):

  • Amlodipine (DHP): Exhibits a specific absorption band around 360-365 nm .

  • Related Compound A (Pyridine): Lacks absorption at 360 nm. It absorbs strongly only in the UV region (200-270 nm).

  • Protocol: If a peak at RRT ~0.5 has m/z 407 and NO absorbance at 360 nm, it is confirmed as Related Compound A.

Control & Mitigation Strategies

To minimize the formation of Related Compound A in drug products:

  • Excipient Selection: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or Crospovidone).

  • Packaging: Use light-resistant packaging (blisters/bottles) to prevent photo-oxidation.

  • Manufacturing: Minimize headspace oxygen during granulation and compression.

References

  • United States Pharmacopeia (USP). Amlodipine Besylate Monograph.[2] USP-NF.

  • European Directorate for the Quality of Medicines (EDQM). Amlodipine Besilate Monograph 01/2008:1491. European Pharmacopoeia.[2][3]

  • BOC Sciences. Amlodipine Related Compound A (CAS 2138811-33-1).

  • National Institutes of Health (NIH). LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine.Link

  • ResearchGate. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts.Link

Sources

Dehydro Amlodipine Besylate Powder: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Significance of Dehydro Amlodipine Besylate in Pharmaceutical Development

Dehydro Amlodipine, recognized in pharmacopeial standards as Amlodipine Impurity D, is the principal degradation product of Amlodipine Besylate, a widely prescribed calcium channel blocker.[1][2] Its formation, primarily under oxidative and acidic stress conditions, is a critical parameter monitored during the stability testing of Amlodipine Besylate drug substances and products.[1][3] As regulatory agencies mandate stringent control over impurities, a thorough understanding of the physical and chemical characteristics of this compound as an isolated substance is paramount for researchers, quality control analysts, and formulation scientists. This guide provides an in-depth exploration of the known physicochemical properties of this compound powder and outlines the authoritative experimental protocols for its comprehensive characterization.

Chemical Identity and Structure

Dehydro Amlodipine is the aromatized pyridine analogue of Amlodipine. The besylate salt form is the most relevant in the context of Amlodipine Besylate degradation.

PropertyValueSource
IUPAC Name 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, benzenesulfonate[4][5]
Synonyms Amlodipine EP Impurity D Besylate, Amlodipine USP Related Compound A Besylate[5][6][7]
CAS Number 113994-41-5 (Free Base)[4][6]
Molecular Formula C20H23ClN2O5·C6H6O3S[5]
Molecular Weight 565.03 g/mol [5]

Macroscopic and Microscopic Properties

The physical appearance and morphology of a powder are fundamental characteristics that can influence its handling, processing, and formulation behavior.

Appearance and Color

As an isolated substance, this compound has been described as a pale yellow semi-solid.[5] This suggests that at room temperature, the substance may not exist as a free-flowing crystalline powder but rather as a more amorphous or waxy material.

Particle Morphology and Size

Experimental Protocol: Laser Diffraction for Particle Size Analysis

This technique is the gold standard for determining particle size distribution. The choice of a wet or dry dispersion method is critical and depends on the powder's properties.

  • Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer).

  • Sample Preparation (Dry Method):

    • Ensure the powder is de-agglomerated by passing it through a fine-mesh sieve.

    • Load the sample into the dry powder feeder.

    • Optimize the feed rate and dispersion pressure to ensure a steady flow of particles through the measurement zone and to break up agglomerates without fracturing primary particles.

  • Sample Preparation (Wet Method):

    • Select a suitable dispersant in which the sample is insoluble. Anisole or silicone oil are common choices for compounds with moderate polarity.

    • Prepare a stock suspension and sonicate for a defined period (e.g., 2-5 minutes) to ensure adequate dispersion.

    • Add the suspension dropwise to the measurement cell containing the dispersant until the desired obscuration level is reached.

  • Data Analysis: The particle size distribution is reported as D10, D50 (median), and D90 values, representing the particle diameter at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles.

Causality Behind Experimental Choices: The selection between wet and dry dispersion is critical. A dry method is faster and avoids potential issues with solubility or solvent-induced changes. However, for cohesive or strongly agglomerated powders, a wet method with sonication provides more effective dispersion, leading to a more accurate measurement of the primary particle size.

Thermal Properties and Solid-State Characterization

The solid-state form of a pharmaceutical substance dictates its stability, solubility, and ultimately, its bioavailability. Understanding the thermal behavior and crystalline nature of this compound is essential.

Melting Point and Thermal Events

Differential Scanning Calorimetry (DSC) is the primary technique for determining the melting point and observing other thermal events such as polymorphic transitions, desolvation, and decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum pan.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to a temperature beyond any expected transitions (e.g., 250 °C).

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The presence of multiple thermal events may indicate polymorphism or the presence of solvates.

Crystallinity and Polymorphism

X-Ray Powder Diffraction (XRPD) is the definitive technique for determining the crystallinity of a material and identifying different polymorphic forms.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

  • Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

  • Sample Preparation: Gently pack the this compound powder into a sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • The instrument is typically operated at a voltage of 40 kV and a current of 40 mA.

    • Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: A crystalline solid will produce a diffraction pattern with sharp, well-defined peaks at specific 2θ angles. An amorphous solid will produce a broad halo with no distinct peaks. Different polymorphs will exhibit unique diffraction patterns.

G cluster_0 Solid-State Characterization Workflow Powder Dehydro Amlodipine Besylate Powder DSC Differential Scanning Calorimetry (DSC) Powder->DSC Thermal Transitions (Melting, Polymorphism) XRPD X-Ray Powder Diffraction (XRPD) Powder->XRPD Crystallinity & Polymorphic Form TGA Thermogravimetric Analysis (TGA) Powder->TGA Solvates/Hydrates & Decomposition Temp.

Caption: Workflow for the solid-state characterization of this compound powder.

Solubility Profile

The solubility of an API or its impurities is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as in the design of analytical methods.

While quantitative solubility data for this compound is scarce, its formation in acidic and oxidative aqueous media during forced degradation studies suggests some degree of aqueous solubility, particularly at lower pH.[1]

Experimental Protocol: Equilibrium Solubility Determination

  • Methodology: The shake-flask method is the most common and reliable technique for determining equilibrium solubility.

  • Procedure:

    • Add an excess amount of this compound powder to a series of vials containing different solvents of interest (e.g., water, methanol, ethanol, acetonitrile, and buffers at various pH levels).

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute as necessary.

    • Quantify the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The protocol's trustworthiness is ensured by confirming the presence of undissolved solid at the end of the experiment, which verifies that saturation was achieved. Additionally, analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached if the concentration remains constant.

Stability Profile

Understanding the stability of this compound itself is important for its use as a reference standard and for predicting its behavior in long-term stability studies of Amlodipine Besylate formulations.

Forced degradation studies on Amlodipine Besylate have shown that Dehydro Amlodipine (Impurity D) is a significant degradant under acidic, oxidative, and photolytic stress conditions.[1][3][8]

Experimental Protocol: Forced Degradation Study (as per ICH Q1A(R2))

This protocol is designed to identify the degradation pathways and demonstrate the specificity of analytical methods.

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at an elevated temperature.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C) for an extended period.

  • Photostability: Expose the solid powder and a solution of the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method to quantify the remaining parent compound and identify any new degradation products.

G Amlodipine Amlodipine Besylate Dehydro Dehydro Amlodipine Besylate (Impurity D) Amlodipine->Dehydro Acidic Conditions Oxidative Stress Photolysis

Caption: Formation pathways of this compound from Amlodipine Besylate.

Conclusion

This compound, as the primary degradation product of Amlodipine Besylate, warrants a thorough physicochemical characterization. While some properties like its chemical structure and appearance are known, a comprehensive understanding of its thermal behavior, crystallinity, particle size, solubility, and stability as an isolated substance requires rigorous experimental investigation. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to fully characterize this critical impurity, thereby ensuring the quality, safety, and efficacy of Amlodipine Besylate-containing pharmaceutical products.

References

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. (2013). ASMS 2013 MP06-112. Available at: [Link]

  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. (2014). PLoS ONE. Available at: [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. LabRulez LCMS. Available at: [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2021). Scholar - Universidade de Lisboa. Available at: [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. (2010). Semantic Scholar. Available at: [Link]

  • Dehydro Amlodipine. Splendid Lab Pvt. Ltd. Available at: [Link]

  • FORCED DEGRADATION STUDIES OF AMLODIPINE BESYLATE AND CHARACTERIZATION OF ITS MAJOR DEGRADATION PRODUCTS BY LC-MS/MS. Semantic Scholar. Available at: [Link]

  • Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. (2014). ResearchGate. Available at: [Link]

  • Certificate of Analysis - Amlodipine besylate. (2022). Bio-Techne. Available at: [Link]

  • Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. (2010). ResearchGate. Available at: [Link]

  • This compound. PI & PI Biotech Inc. Available at: [Link]

  • Amlodipine EP Impurity D (Free Base). Veeprho. Available at: [Link]

  • Identification and characterization of potential impurities of amlodipine maleate. (2006). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. (2017). American Journal of Analytical Chemistry. Available at: [Link]

  • Dehydro Amlodipine Hydrochloride. PubChem. Available at: [Link]

  • Amlodipine Besylate Tablets - Label. (2006). U.S. Food and Drug Administration. Available at: [Link]

  • Amlodipine Besylate. PubChem. Available at: [Link]

  • Amlodipine. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: Stability-Indicating HPLC Strategy for Dehydro Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Dehydro Amlodipine (also known as Amlodipine Related Compound A in USP or Impurity D in EP) is the primary oxidative degradation product of Amlodipine Besylate. Its formation represents a critical stability failure mode: the aromatization of the 1,4-dihydropyridine ring into a pyridine analogue.

Unlike simple hydrolysis impurities, Dehydro Amlodipine involves a fundamental change in the chromophore and basicity of the molecule. This shift drives the separation strategy.

The Chemical Challenge: Aromatization
  • Parent (Amlodipine): A 1,4-dihydropyridine.[1][2][3][4][5] It is light-sensitive and susceptible to oxidation. pKa

    
     8.6 (amine).
    
  • Impurity (Dehydro Amlodipine): A pyridine derivative.[2][4][6][7] The aromatization flattens the ring structure, altering its interaction with the stationary phase and significantly shifting its UV absorption profile.

  • Separation Physics: While Amlodipine is highly lipophilic, the Dehydro variant often elutes earlier (RRT

    
     0.47 - 0.50) in standard acidic reversed-phase conditions due to differences in solvation and basicity at pH 3.0.
    

Method Development Strategy (The "Why" & "How")

Column Selection: The Silanol Battle

Amlodipine is a strong base. On older silica columns, the protonated amine interacts with residual silanols, causing severe peak tailing (


).
  • Recommendation: Use a Type B (High Purity) Silica with dense end-capping.

  • Preferred Phase: C18 (L1) or C8 (L7). A C18 column generally provides better resolution between the Dehydro impurity and the solvent front.

Mobile Phase Engineering
  • pH Control (Critical): We utilize a pH 3.0 buffer.

    • Reasoning: At pH 3.0, both Amlodipine and Dehydro Amlodipine are fully protonated. This prevents "retention drift" caused by partial ionization.

  • The Modifier: Triethylamine (TEA) .

    • Reasoning: Even with modern columns, Amlodipine can tail. TEA acts as a "sacrificial base," blocking active silanol sites on the column to sharpen the main peak.

Detection Wavelength[6][8]
  • 237 nm: The isosbestic-like point where both the dihydropyridine (Amlodipine) and pyridine (Dehydro) chromophores have strong absorbance. This maximizes sensitivity for the impurity.

High-Performance Protocol (The "Golden" Method)

This protocol is optimized from USP/EP monographs to ensure robust separation of Impurity D from the parent peak.

Chromatographic Conditions
ParameterSpecification
Column Inertsil ODS-3V or Waters Symmetry C18 (150 mm

4.6 mm, 5

m)
Flow Rate 1.0 mL/min
Injection Volume 10

L
Column Temp 30°C
Detection UV @ 237 nm
Run Time 15 - 20 minutes
Mobile Phase Preparation

Buffer (pH 3.0):

  • Dissolve 7.0 mL of Triethylamine (TEA) in 900 mL of HPLC-grade water.

  • Adjust pH to 3.0

    
     0.1  using Phosphoric Acid (85%).
    
  • Dilute to 1000 mL with water.

Mobile Phase Mix (Isocratic):

  • Buffer (pH 3.0): 50%

  • Methanol: 35%

  • Acetonitrile: 15%

  • Note: Premix and degas. The ternary mixture balances the resolution (MeOH) with peak sharpness (ACN).

Standard & Sample Preparation
  • Diluent: Mobile Phase.[4][6][7][8][9][10][11]

  • Stock Solution: 1.0 mg/mL Amlodipine Besylate in Diluent.[6]

  • Impurity Spike: Spike Stock Solution with 0.5% Dehydro Amlodipine reference standard to verify RRT.

Visualized Workflows

Degradation Pathway

The following diagram illustrates the oxidative mechanism that necessitates this method.

DegradationPathway Amlodipine Amlodipine Besylate (Dihydropyridine Ring) Stress Oxidative Stress (Light / Peroxides) Amlodipine->Stress Exposure Intermediate Radical/Intermediate Transition Stress->Intermediate -2H (Oxidation) Dehydro Dehydro Amlodipine (Impurity D) (Pyridine Ring) Intermediate->Dehydro Aromatization

Caption: The oxidative aromatization of Amlodipine to Dehydro Amlodipine (Impurity D).

Method Development Workflow

A logical flow for optimizing the separation.

MethodDev Start Start: Impurity Profiling ColSelect Column Selection: C18 End-Capped (L1) Start->ColSelect MobilePhase Mobile Phase Design: Buffer pH 3.0 + TEA ColSelect->MobilePhase CheckPeak Check Peak Shape (Tf) MobilePhase->CheckPeak AdjustTEA Increase TEA or Change Column CheckPeak->AdjustTEA Tf > 1.5 CheckRes Check Resolution (Rs) Imp D vs. Parent CheckPeak->CheckRes Tf < 1.5 AdjustTEA->CheckPeak OptimizeOrg Adjust MeOH/ACN Ratio CheckRes->OptimizeOrg Rs < 2.0 Final Final Validated Method CheckRes->Final Rs > 2.0 OptimizeOrg->CheckRes

Caption: Decision tree for optimizing peak shape and resolution for basic Amlodipine species.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria before data release.

ParameterAcceptance CriteriaRationale
Resolution (

)
NLT 4.5Between Dehydro Amlodipine (Imp D) and Amlodipine.
Tailing Factor (

)
NMT 2.0Amlodipine is basic; strict tailing control ensures integration accuracy.
Relative Retention (RRT)

0.50
Dehydro Amlodipine elutes significantly earlier than the parent.
% RSD (Precision) NMT 2.0%Based on 6 replicate injections of the standard.
Sensitivity (S/N) NLT 10For the LOQ solution (0.05% level).

Validation Note: Linearity must be established from 0.05% to 150% of the specification limit (usually 0.3%). The response factor (RF) of Dehydro Amlodipine may differ from Amlodipine due to the aromatic ring; determine the Relative Response Factor (RRF) during validation (typically ~0.5 - 0.6 at 237nm).

Troubleshooting Guide (Field Insights)

Issue 1: Amlodipine Peak Broadening/Tailing

  • Cause: Loss of end-capping on the column or insufficient TEA in the mobile phase.

  • Fix: Ensure the column is "Base Deactivated" (BDS). Freshly prepare the buffer; TEA can evaporate or degrade over time.

Issue 2: "Ghost" Peak at RRT 0.45-0.55

  • Cause: Photolytic degradation during sample prep.

  • Fix:Amber Glassware is mandatory. Amlodipine degrades to the pyridine analog rapidly under UV light. Perform prep in low-light conditions.

Issue 3: Retention Time Drift

  • Cause: pH fluctuation.

  • Fix: Amlodipine's retention is sensitive to pH changes around 3.0-4.0. Use a calibrated pH meter and adjust the buffer before adding organic solvents.

References

  • United States Pharmacopeia (USP). Amlodipine Besylate Monograph: Related Compounds.[6][8][9] USP-NF.[3]

  • European Pharmacopoeia (Ph. Eur.). Amlodipine Besilate Monograph 1491.[7]

  • National Institutes of Health (NIH). Stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities. Heliyon, 2023.[10]

  • LGC Standards. Dehydro Amlodipine (Impurity D) Reference Standard Data.

  • Fisher Scientific. Simultaneous Determination of Amlodipine and Its Counterion Besylate.

Sources

High-Performance Stability-Indicating Assay for Amlodipine Besylate: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Amlodipine Besylate. Amlodipine, a dihydropyridine calcium channel blocker, is inherently unstable, particularly susceptible to oxidative aromatization and photolytic degradation. This guide addresses the critical need for separating the active pharmaceutical ingredient (API) from its primary degradation product, the pyridine analogue (USP Related Compound A / EP Impurity D), and other process-related impurities.

Scientific Foundation: The Instability Mechanism

To develop a valid stability-indicating method, one must understand the "soft spots" of the molecule. Amlodipine's 1,4-dihydropyridine ring is the site of therapeutic activity but also its structural weakness.

The Aromatization Pathway

The primary degradation pathway is the oxidation of the dihydropyridine ring to a pyridine ring.[1][2][3] This reaction is catalyzed by light (photolysis) and oxidative stressors, leading to the formation of 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate .

  • USP Designation: Related Compound A

  • EP Designation: Impurity D

Degradation Logic Map

The following diagram illustrates the causality between stress conditions and specific impurity formation.

AmlodipineDegradation Amlodipine Amlodipine Besylate (Dihydropyridine) Oxidation Oxidation / UV Light (Primary Pathway) Amlodipine->Oxidation Hydrolysis Acid/Base Hydrolysis Amlodipine->Hydrolysis PyridineImp Pyridine Analogue (USP RC A / EP Imp D) Aromatized Ring Oxidation->PyridineImp AcidImp De-esterified Impurities (Hydrolysis Products) Hydrolysis->AcidImp

Figure 1: Mechanistic pathway of Amlodipine degradation highlighting the critical oxidative aromatization route.

Method Development Strategy (Expertise & Experience)

Mobile Phase Selection: The pH Criticality

Amlodipine is a basic compound (pKa ~8.6).[4]

  • The Challenge: At neutral pH, basic drugs interact strongly with residual silanol groups on the silica column support, causing severe peak tailing.

  • The Solution: We utilize a mobile phase buffered to pH 3.0 . At this pH, silanols are suppressed (protonated), and the amine on Amlodipine is fully ionized, ensuring a sharp peak shape.

  • The Modifier: Triethylamine (TEA) is added as a "sacrificial base" to block any remaining active silanol sites.

Detection Wavelength

While Amlodipine absorbs well at 237-240 nm, the Pyridine impurity has a different chromophore due to the aromatic ring.

  • Selection: 237 nm is chosen as the isosbestic point where both the dihydropyridine parent and the pyridine degradant show significant absorbance, ensuring accurate quantification of the impurity relative to the drug.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Generate degradation products to validate the method's specificity. The method must resolve the API from these intentionally created impurities.

Reagents Required[5][6][7][8][9][10]
  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)[5]

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC Grade Methanol[6]

Step-by-Step Procedure
Stress TypeConditionProcedureExpected Outcome
Acid Hydrolysis 0.1N HCl, 60°C, 2-4 hrsDissolve 10mg API in 5mL Methanol. Add 5mL 0.1N HCl. Heat. Neutralize with NaOH before injection.Formation of de-esterified degradants.
Base Hydrolysis 0.1N NaOH, Ambient, 1 hrDissolve 10mg API in 5mL Methanol. Add 5mL 0.1N NaOH. Amlodipine is very labile in base. Neutralize with HCl.Rapid degradation. Watch for secondary breakdown products.
Oxidation 3% H₂O₂, Ambient, 4 hrsDissolve 10mg API in 5mL Methanol. Add 2mL 30% H₂O₂. Dilute to vol.Formation of Pyridine Analogue (Impurity D) .
Photolytic UV Light (200 W h/m²)Expose solid powder or solution to UV light in a photostability chamber (ICH Q1B).Significant increase in Pyridine Analogue .
Thermal 60°C, 24 hrsDry heat on solid substance.Minimal degradation (Amlodipine is thermally relatively stable).

Critical Note: Aim for 5-20% degradation. If degradation >20%, secondary degradation products may complicate the chromatogram and are not relevant to shelf-life stability.

Protocol 2: Stability-Indicating HPLC Conditions

Objective: Routine quantification of Amlodipine and organic impurities.[7][8]

Chromatographic System
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 (L1), 150 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Symmetry C18). Note: Base-deactivated columns are preferred.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10-20 µL.

  • Detection: UV at 237 nm.[4][7][8]

Mobile Phase Preparation[7][8][10]
  • Buffer: Dissolve 7.0 mL of Triethylamine in 1000 mL of water. Adjust pH to 3.0 ± 0.1 with Phosphoric Acid.

  • Mobile Phase A: Buffer pH 3.0

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v)

Gradient Program

A gradient is required to elute the non-polar impurities while retaining the polar degradants.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08515
15.05050
25.02080
30.02080
31.08515
40.08515
System Suitability Criteria (Self-Validating)

Before analyzing samples, the system must pass these checks:

  • Resolution (Rs): > 1.5 between Amlodipine and Pyridine Analogue (Impurity D).

  • Tailing Factor (T): < 1.5 for the Amlodipine peak (indicates successful silanol suppression).

  • RSD: < 2.0% for 5 replicate injections of the Standard.[9]

Method Validation Workflow

The following diagram outlines the validation steps required to prove the method is "Stability-Indicating" according to ICH Q2(R1).

ValidationWorkflow Start Method Validation Initiation Specificity Specificity / Selectivity (Inject Stress Samples) Start->Specificity Check Peak Purity Check (PDA Detector) Specificity->Check Linearity Linearity & Range (LOQ to 120%) Check->Linearity If Pure Accuracy Accuracy / Recovery (Spike Impurities) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Flow +/- 0.1) Accuracy->Robustness Final Validated Stability Indicating Method Robustness->Final

Figure 2: Validation workflow ensuring the method effectively separates the API from degradation products.

Troubleshooting & Expert Insights

Peak Tailing
  • Symptom: Amlodipine peak tails significantly (T > 2.0).

  • Cause: Secondary interaction with silanols or pH drift.

  • Fix: Ensure Triethylamine is fresh. Verify pH is strictly 3.0. If the column is old, the bonded phase may be stripped, exposing more silanols—replace the column.

Co-elution of Impurities
  • Symptom: Impurity D merges with the main peak.

  • Cause: Gradient slope is too steep or organic content is too high initially.

  • Fix: Decrease the initial %B (Organic) or extend the gradient time from 0-15 minutes to 0-20 minutes to flatten the slope.

Ghost Peaks
  • Symptom: Peaks appearing in blank injections.

  • Cause: Contaminated mobile phase or carryover.

  • Fix: Amlodipine is "sticky." Ensure the needle wash solvent contains at least 50% organic solvent (Methanol).

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Amlodipine Besylate Monograph. 10th Edition. (Provides the standard definitions for Impurity D and system suitability).

  • U.S. Pharmacopeia (USP) . Amlodipine Besylate: USP Monograph. USP 43-NF 38. (Defines Related Compound A and B).

  • International Council for Harmonisation (ICH) . Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (Defines stress testing requirements).

  • International Council for Harmonisation (ICH) . Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.

  • Naidu, K.R., et al. "Stability Indicating RP-HPLC Method for the Quantitative Determination of Amlodipine Besylate and Its Impurities in Pharmaceutical Dosage Forms." Journal of Chromatographic Science, 2014. (Source for pH 3.0 buffer strategy).

Sources

Troubleshooting & Optimization

Technical Support Center: Dehydro Amlodipine Besylate Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and analytical scientists encountering peak tailing issues with Dehydro Amlodipine Besylate (USP Related Compound A; Ph. Eur. Impurity D). It moves beyond generic advice to address the specific physicochemical interactions of this pyridine analogue.

Topic: Troubleshooting Asymmetry & Tailing Factors (


)
Analyte:  Dehydro Amlodipine (3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate)

The Core Issue: Why Dehydro Amlodipine Tails

Dehydro Amlodipine is the aromatized oxidation product of Amlodipine. Unlike the parent dihydropyridine, the dehydro form possesses a planar pyridine ring. However, the primary driver of peak tailing is the aliphatic primary amine on the side chain (2-aminoethoxy group).

  • The Mechanism: At typical reversed-phase pH levels (pH 3–7), this side chain amine is protonated (

    
    ). These positively charged ammonium species interact electrostatically with ionized residual silanols (
    
    
    
    ) on the silica support of the HPLC column.
  • The Result: A mixed-mode retention mechanism (Hydrophobic + Ion-Exchange) causes the kinetic lag that manifests as peak tailing.

Diagnostic Workflow: The Tailing Triage

Use this decision tree to isolate the root cause of the asymmetry.

TailingDiagnosis Start Observation: Dehydro Amlodipine Tailing (Tf > 1.5) CheckAll Do ALL peaks tail (API + Impurities)? Start->CheckAll CheckVoid Check System/Column Void CheckAll->CheckVoid Yes (Systemic) CheckSpecific Is tailing specific to Dehydro Amlodipine? CheckAll->CheckSpecific No (Analyte Specific) VoidAction Action: Replace Column or Check Tubing Connections CheckVoid->VoidAction CheckPH Check Mobile Phase pH CheckSpecific->CheckPH Step 1 CheckTEA Verify Silanol Suppressor (TEA) CheckPH->CheckTEA pH is Optimized PHAction Action: Adjust pH to 3.0 ± 0.1 (Protonate Silanols) CheckPH->PHAction pH > 4.0 CheckCol Check Column Chemistry (End-capping) CheckTEA->CheckCol TEA is Present TEAAction Action: Add/Fresh 50mM TEA (Competes for Silanols) CheckTEA->TEAAction TEA Absent/Old ColAction Action: Switch to BDS or High-Density End-capped Column CheckCol->ColAction

Figure 1: Diagnostic decision tree for isolating the source of peak tailing in basic impurities.

Troubleshooting Guide & FAQs

Scenario A: "The tailing is specific to Dehydro Amlodipine; the API looks fine."

Root Cause: Secondary Silanol Interactions. Dehydro Amlodipine often elutes later than Amlodipine in reverse-phase systems. As retention time increases, the probability of interacting with active silanol sites increases, exacerbating tailing for this basic impurity.

Corrective Actions:

  • Mobile Phase Modifier: Ensure your mobile phase contains a "silanol blocker." The USP monograph specifically utilizes Triethylamine (TEA) . The TEA cation competes with the Dehydro Amlodipine amine for the active silanol sites.

  • pH Optimization: Target pH 3.0 .

    • Why? At pH 3.0, the silanol groups (

      
      ) are largely protonated (neutral), reducing their ability to bind the positively charged analyte.
      
Scenario B: "My tailing factor is gradually increasing over several weeks."

Root Cause: Loss of End-capping or Column Contamination. Modern C18 columns are "end-capped" to cover residual silanols. Acidic hydrolysis over time can strip these caps, exposing the silica. Alternatively, basic matrix components may be building up.

Corrective Actions:

  • Perform the Regeneration Protocol (See Protocol B below).

  • Check Column History: If the column has been exposed to pH < 2 or > 8, the stationary phase may be irreversibly damaged.

Scenario C: "I see a 'shoulder' or split peak on Dehydro Amlodipine."

Root Cause: Diluent Mismatch or Sample Overload. Injecting a sample dissolved in 100% organic solvent (like MeOH) into a highly aqueous mobile phase (e.g., 80% Buffer) causes "precipitation" or strong hydrophobic retention at the column head.

Corrective Actions:

  • Match the Diluent: Dissolve the sample in the mobile phase itself, or a ratio closer to the initial gradient conditions (e.g., 60:40 Buffer:MeOH).

Experimental Protocols

Protocol A: Preparation of Silanol-Suppressing Mobile Phase

Based on USP Monograph principles for Amlodipine Related Substances.

Objective: Create a buffered mobile phase that suppresses silanol activity and maintains analyte ionization.

ComponentQuantityPurpose
Triethylamine (TEA) 7.0 mLSilanol blocker (Competes for active sites)
Water (HPLC Grade) 1000 mLSolvent base
Phosphoric Acid (85%) q.s. to pH 3.0 ± 0.1Adjusts pH to suppress silanol ionization

Step-by-Step:

  • Dissolution: Add 7.0 mL of Triethylamine to 900 mL of HPLC-grade water. Note: The solution will be alkaline.

  • pH Adjustment: While stirring, add Phosphoric Acid dropwise. Monitor pH continuously. Target exactly pH 3.0 .

  • Dilution: Dilute to volume (1000 mL) with water.

  • Filtration: Filter through a 0.45 µm nylon membrane to remove particulates.

  • Degassing: Sonicate for 10 minutes or use inline degassing.

Protocol B: Column Regeneration for Basic Impurities

Use this when tailing increases due to matrix buildup on a C18 column.

  • Disconnect: Disconnect the column from the detector (to avoid fouling the flow cell).

  • Flush 1: 20 Column Volumes (CV) of 95:5 Water:Acetonitrile (Removes buffer salts).

  • Flush 2: 20 CV of Tetrahydrofuran (THF) (Solubilizes hydrophobic contaminants). Warning: Ensure your system tubing is compatible with THF.

  • Flush 3: 20 CV of 95:5 Acetonitrile:Water .

  • Re-equilibrate: 20 CV of original Mobile Phase.

Comparative Data: Column Selection

Not all C18 columns are equal for basic pyridine derivatives.

Column TypeSurface ChemistryExpected Tailing (

)
Recommendation
Traditional C18 (Type A Silica) High metal content, acidic silanols1.8 – 2.5Avoid
Base-Deactivated Silica (BDS) Optimized for bases, reduced metals1.2 – 1.5Good
Hybrid Particle (e.g., BEH/Xtimate) Ethylene-bridged, high pH stability1.0 – 1.2Excellent
Polar Embedded Shielded silanols1.0 – 1.3Excellent

References

  • U.S. Pharmacopeia (USP). Monograph: Amlodipine Besylate.[1][2][3] USP-NF. (Specifies the use of Triethylamine buffer at pH 3.0 for related substances).

  • European Pharmacopoeia (Ph. Eur.). Amlodipine Besilate Monograph 01/2008:1491. (Identifies Impurity D structure and limits).

  • Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[2][4][5][6][7] Explains silanol interactions with basic analytes.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (2023).[2][5] Detailed guide on column aging and end-capping loss.

  • Element Lab Solutions. Peak Tailing in HPLC - Causes and Fixes. (Discusses pH effects on silanol ionization).

Sources

Preventing in-situ formation of Dehydro Amlodipine during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing In-Situ Formation of Dehydro Amlodipine (DHA)

Executive Summary

You are likely reading this because you are observing an unexpected growth of a specific impurity peak during your HPLC/UPLC analysis of Amlodipine Besylate. This peak, Dehydro Amlodipine (DHA) (also known as Amlodipine Related Compound A in USP or Impurity D in EP), is a pyridine derivative resulting from the oxidative aromatization of the dihydropyridine ring.

Crucially, if this peak area increases over the course of a sequence or varies between replicate injections, it is not a process impurity; it is forming in-situ inside your autosampler or column. This guide provides the protocols to arrest this artifactual degradation.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the chemistry. Amlodipine contains a 1,4-dihydropyridine (DHP) ring.[1][2][3] This ring is thermodynamically driven to lose two hydrogen atoms and aromatize into a stable pyridine ring (DHA). This is an irreversible oxidation reaction.

Degradation Pathway Diagram

The following diagram illustrates the transformation you are trying to prevent.

AmlodipineDegradation Amlodipine Amlodipine (1,4-Dihydropyridine Ring) Intermediate Oxidative Transition State Amlodipine->Intermediate H- Abstraction Triggers Triggers: 1. UV/Vis Light (Photolysis) 2. Peroxides (Solvents) 3. Basic pH (>7.0) Triggers->Intermediate DHA Dehydro Amlodipine (Pyridine Ring) (USP Rel. Comp. A) Intermediate->DHA -2H (Aromatization)

Figure 1: The oxidative aromatization pathway of Amlodipine to Dehydro Amlodipine.

Module 2: Troubleshooting & Prevention Protocols

This section addresses the three specific vectors of in-situ degradation: Light , Solvent Quality , and pH Environment .

Vector A: Photolytic Degradation (The #1 Offender)

Amlodipine is exquisitely sensitive to light. Exposure to standard laboratory fluorescent lighting for even 1-2 hours can induce detectable levels of DHA.

Protocol:

  • Glassware: STRICTLY use low-actinic (amber) volumetric flasks and autosampler vials.

  • Environment: If your lab has bright windows, cover the HPLC autosampler door with opaque material.

  • Validation Check: Prepare two identical standard vials. Wrap one continuously in aluminum foil (Dark Control). Expose the other to lab light for 2 hours. Inject both. If the exposed vial shows higher DHA, your issue is light containment.

Vector B: Oxidative Stress (Solvents)

The dihydropyridine ring acts as a scavenger for free radicals. Trace peroxides in organic solvents (especially ethers or aged alcohols) will rapidly oxidize Amlodipine.

Protocol:

  • Solvent Choice: Use only HPLC-Grade or LC-MS Grade Methanol/Acetonitrile.

  • Expiry: Do not use solvents that have been open for >3 months. Acetonitrile can form peroxides over time.

  • Degassing: Oxygen dissolved in the mobile phase can drive this reaction. Ensure your degasser is functioning, or sparge mobile phases with Helium/Nitrogen for 15 minutes prior to use.

Vector C: pH & Mobile Phase Stability

While Amlodipine is relatively stable in acidic media (pH 3.0), it degrades rapidly in basic conditions. Furthermore, certain buffer salts can catalyze oxidation.

Recommended Mobile Phase Conditions:

  • Buffer: Ammonium Acetate (10-50 mM) or Triethylamine (TEA) adjusted to pH 3.0 with Orthophosphoric Acid.

  • pH Target: 3.0 ± 0.2.

  • Avoid: Phosphate buffers at pH > 6.0.

Module 3: Comparative Data & Specifications

Use this table to verify if your current method parameters are risking in-situ formation.

ParameterHigh Risk (Promotes DHA)Low Risk (Prevents DHA)
Sample Diluent Pure Acetonitrile or Basic buffersMobile Phase or MeOH:Water (50:50)
Autosampler Temp Ambient (25°C)Refrigerated (4°C - 10°C)
Glassware Clear / TransparentAmber / Low-Actinic
Mobile Phase pH > 6.03.0 - 5.0
Detection UV without reference correctionUV 237-240 nm
Module 4: Diagnostic Workflow

Follow this logic tree to isolate the source of your DHA peak.

TroubleshootingTree Start Issue: DHA Peak Area Increasing? CheckLight Is sample in Amber Glass? Start->CheckLight LightFix Action: Switch to Amber & Protect from Light CheckLight->LightFix No CheckTime Does peak grow with autosampler residence time? CheckLight->CheckTime Yes TempFix Action: Set Autosampler to 5°C CheckTime->TempFix Yes CheckSolvent Is Acetonitrile >3 months old? CheckTime->CheckSolvent No SolventFix Action: Use Fresh LC-MS Grade Solvent CheckSolvent->SolventFix Yes ProcessIssue Conclusion: Impurity is likely from API synthesis, not in-situ. CheckSolvent->ProcessIssue No

Figure 2: Step-by-step decision tree for isolating the root cause of DHA formation.

Frequently Asked Questions (FAQ)

Q1: Why does the USP monograph for Amlodipine Besylate use Triethylamine (TEA)? A: TEA is used to reduce peak tailing of the basic Amlodipine molecule by competing for silanol groups on the column. However, the pH must be adjusted to 3.0 with phosphoric acid. If you forget the acid adjustment, the high pH of TEA will destroy your sample within minutes.

Q2: Can I use plastic vials instead of amber glass? A: Polypropylene vials are generally acceptable regarding chemical compatibility, but they often lack the UV-blocking properties of amber glass. If you must use plastic, ensure the autosampler is completely dark/covered.

Q3: My DHA peak appears at a different Relative Retention Time (RRT) than the literature says. Why? A: DHA is a pyridine derivative and is less basic than the parent dihydropyridine. In Reversed-Phase chromatography, it typically elutes before Amlodipine (often RRT ~0.45 - 0.50). However, this shifts significantly depending on your ion-pairing agent (e.g., sulfonate salts) or pH. Always confirm identity with a reference standard.

References
  • USP Monograph: Amlodipine Besylate.[4] United States Pharmacopeia.[4] (Defines "Related Compound A" as the aromatized pyridine derivative).

  • Photostability Mechanism: Fasani, E., et al. (2008). "Mechanism of the photochemical degradation of amlodipine." International Journal of Pharmaceutics. (Details the aromatization kinetics under UV light).

  • Forced Degradation Studies: "Stability Indicating Assay Method Development and Validation of Amlodipine Besylate." Journal of Chemical Health Risks. (Confirmed oxidative and photolytic pathways).

  • Impurity Structure: Amlodipine Related Compound A (USP) / Impurity D (EP). PubChem CID 113994-41-5.

Sources

Minimizing baseline noise in Amlodipine impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

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Minimizing Baseline Noise in Amlodipine Impurity Profiling: A Troubleshooting Guide

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a technical resource for troubleshooting and minimizing baseline noise during the impurity profiling of Amlodipine using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve stable baselines and reliable, high-quality data.

Understanding the Challenge: Why is Baseline Noise a Critical Issue?

In HPLC analysis, particularly for impurity profiling, a stable baseline is paramount. Excessive baseline noise can obscure small impurity peaks, leading to inaccurate quantification and potentially compromising the safety and efficacy assessment of the drug substance.[1][2] The goal is to achieve a high signal-to-noise ratio (S/N), which is crucial for determining the limit of detection (LOD) and limit of quantification (LOQ) for trace impurities.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Amlodipine impurity profiling in a question-and-answer format.

Q1: I'm observing a drifting baseline in my gradient elution method. What are the likely causes and how can I fix it?

A1: Baseline drift during gradient elution is a frequent challenge and can stem from several factors.

  • Scientific Rationale: In gradient elution, the mobile phase composition changes over time. If the different solvents (e.g., your aqueous buffer and organic modifier) have different UV absorbances at the detection wavelength, the baseline will drift as their ratio changes.[5][6] This effect is more pronounced at lower UV wavelengths (<220 nm) where many organic solvents absorb more strongly.[5]

  • Troubleshooting Protocol:

    • Wavelength Selection: If your method allows, consider increasing the detection wavelength. Many organic solvents have lower UV absorbance at higher wavelengths (e.g., >250 nm), which can significantly flatten the baseline.[5] For Amlodipine and its impurities, a common detection wavelength is around 237 nm.[7]

    • Mobile Phase Absorbance Matching: You can try to match the UV absorbance of your aqueous mobile phase (Solvent A) to your organic mobile phase (Solvent B).[1][8] This can be achieved by adding a small amount of a UV-absorbing compound to the weaker solvent (Solvent A).[6]

    • Use High-Purity Solvents: Always use HPLC-grade solvents to minimize impurities that could contribute to baseline drift.[9][10] Acetonitrile is often preferred over methanol for low-wavelength applications due to its lower UV cutoff.[6][11]

    • System Equilibration: Ensure the system is thoroughly equilibrated with the initial mobile phase conditions before each injection.[1][3] Running a blank gradient (without injecting a sample) can help identify baseline issues related to the mobile phase itself.[1]

    • Temperature Control: Unstable column or mobile phase temperature can cause baseline drift.[3][5][6] Use a column oven and ensure the laboratory has a stable ambient temperature.[3][5]

Q2: My chromatogram shows periodic, pulsating noise. What is the source of this issue?

A2: Periodic or pulsating baseline noise is often indicative of a problem with the HPLC pump or dissolved gases in the mobile phase.

  • Scientific Rationale: The rhythmic nature of the noise often corresponds to the pump strokes. This can be caused by air bubbles in the pump head, faulty check valves, or inadequate mobile phase degassing.[9][12] Dissolved gases can come out of solution under the high pressure of the HPLC system, forming bubbles that interfere with the detector reading.[2][13]

  • Troubleshooting Protocol:

    • Degassing: Ensure your mobile phase is thoroughly degassed. In-line degassers are highly effective.[9] If using sonication, be aware that gas can redissolve into the solvent over time.[14] Helium sparging is another effective method.[14]

    • Pump Priming: If the pump has run dry or if you've recently changed solvents, ensure all pump lines are properly primed to remove any air bubbles.

    • Check Valves: Dirty or malfunctioning check valves are a common cause of pulsation.[1][9] They may need to be cleaned or replaced.

    • Pump Seals: Worn pump seals can also lead to pressure fluctuations and a noisy baseline.[2][12] These are consumable parts and require periodic replacement.

    Experimental Workflow: Diagnosing Pump-Related Noise

    Start Observe Periodic Baseline Noise Degas Thoroughly Degas Mobile Phase Start->Degas Step 1 Prime Prime HPLC Pump Degas->Prime Step 2 CheckValves Inspect and Clean/Replace Check Valves Prime->CheckValves Step 3 Seals Inspect and Replace Pump Seals CheckValves->Seals Step 4 Result Stable Baseline Achieved Seals->Result

    Caption: A systematic approach to troubleshooting pump-related baseline noise.

Q3: I'm seeing random, sharp spikes in my baseline. How can I eliminate them?

A3: Random spikes in the baseline are often caused by air bubbles, particulate matter, or electrical issues.

  • Scientific Rationale: An air bubble passing through the detector flow cell will cause a sharp, random spike in the signal.[2][13] Particulate matter from the sample, mobile phase, or shedding from system components can also cause similar disturbances. Electrical noise from nearby equipment or poor connections can also manifest as baseline spikes.

  • Troubleshooting Protocol:

    • Air Bubbles: As with periodic noise, ensure thorough degassing of the mobile phase.[2] You can try flushing the detector flow cell with a high flow rate of mobile phase to dislodge any trapped bubbles.[15]

    • Filtration: Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use to remove particulate matter.[16][17] Also, filter your samples before injection.

    • System Contamination: A dirty flow cell can also be a source of random noise.[13] Follow the manufacturer's instructions for cleaning the flow cell.

    • Electrical Interference: Check for loose electrical connections to the detector. Ensure that other electronic equipment is not interfering with the HPLC system.

Q4: How does mobile phase pH affect the baseline and the chromatography of Amlodipine?

A4: Mobile phase pH is a critical parameter for Amlodipine analysis, influencing peak shape, retention, and stability.

  • Scientific Rationale: Amlodipine is a basic compound with a pKa of approximately 8.6.[7] When the mobile phase pH is close to the pKa, Amlodipine will exist in both its ionized and non-ionized forms, which can lead to poor peak shape (tailing). To achieve good peak symmetry, it is generally recommended to work at a pH that is at least 2 units away from the pKa. For Amlodipine, methods often use a lower pH (e.g., pH 3-4) or a higher pH.[18][19] Furthermore, Amlodipine's stability is pH-dependent; it is susceptible to degradation under strong acidic and basic conditions.[20][21]

  • Optimization Protocol:

    • pH Selection: For good peak shape, a mobile phase pH around 3.0-4.0 is often employed.[18][22] Some methods also use a higher pH to ensure the compound is in a single form.[7]

    • Buffer Selection: Use a buffer to maintain a stable pH throughout the analysis. Phosphate and acetate buffers are common choices.[18][23][24] Ensure the buffer concentration is sufficient (typically 10-50 mM) to provide adequate buffering capacity.[19]

    • Column Stability: When working at higher pH, ensure your column is stable under those conditions. Not all silica-based C18 columns are suitable for high pH mobile phases.[7]

    Table 1: Recommended Mobile Phase Parameters for Amlodipine Impurity Profiling

ParameterRecommended Range/TypeRationale
pH 3.0 - 4.0 or > 9.0To ensure Amlodipine is in a single ionic form for better peak shape.[18][19]
Buffer Phosphate, AcetateTo maintain a stable pH.[18]
Buffer Concentration 10-50 mMTo provide sufficient buffering capacity.[19]
Organic Modifier Acetonitrile, MethanolAcetonitrile is often preferred for low UV detection.[6][11]
Column C18, RP-select BCommon stationary phases for Amlodipine and its impurities.[18][23]
Detection Wavelength ~237 nm or 240 nmCommon wavelengths for detecting Amlodipine and its degradation products.[23]
Q5: Can my HPLC detector settings contribute to baseline noise?

A5: Yes, detector settings can have a significant impact on the signal-to-noise ratio.

  • Scientific Rationale: The detector's data acquisition rate (sampling rate) and time constant (a form of digital filtering) need to be optimized for the peak widths in your chromatogram. An improperly set time constant can either fail to reduce noise effectively or broaden and shorten peaks, reducing the signal.[4]

  • Optimization Protocol:

    • Data Acquisition Rate: The sampling rate should be sufficient to define the narrowest peak in your chromatogram with at least 20-25 data points across the peak.

    • Time Constant/Response Time: A good starting point is to set the time constant to about 10% of the narrowest peak width at half-height. A larger time constant will reduce noise but may also decrease peak height and resolution.[25]

    • Bandwidth (for DAD/PDA): Optimizing the spectral bandwidth can also improve the signal-to-noise ratio.[25]

    Logical Relationship: Detector Settings and S/N Ratio

    A Detector Settings B Data Acquisition Rate A->B C Time Constant/Response Time A->C D Bandwidth (DAD/PDA) A->D E Signal-to-Noise Ratio (S/N) B->E affects C->E affects F Peak Shape & Resolution C->F can affect D->E affects

    Caption: Interplay between detector settings and the resulting signal-to-noise ratio.

Concluding Remarks

Achieving a quiet baseline in Amlodipine impurity profiling is a systematic process of identifying and eliminating sources of noise. By carefully considering mobile phase preparation, pump performance, system cleanliness, chromatographic parameters, and detector settings, you can significantly improve the quality and reliability of your data. Always approach troubleshooting methodically, changing one parameter at a time to isolate the root cause of the issue.

References
  • Dolan, J. W. (n.d.). Gradient Elution, Part V: Baseline Drift Problems. LCGC International. Retrieved from [Link]

  • Patel, Y., et al. (2014). Forced Degradation Study of Expired and Marketed Tablets of Amlodipine by RP-HPLC. Technology Networks. Retrieved from [Link]

  • (n.d.). HPLC Gradient Elution – Baseline Drift. CHROMacademy. Retrieved from [Link]

  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Journal of Pharmaceutical and Biomedical Analysis, 129, 353-360. Retrieved from [Link]

  • Gigopulu, O., et al. (2024). Green RP-HPLC method for impurity profile of amlodipine in tablets. Arhiv za farmaciju, 74(3), 216-234. Retrieved from [Link]

  • Khan, A., et al. (2015). Effect of Acid, Base, Temperature and U.V Light on Amlodipine Besylate. ARC Journal of Pharmaceutical Sciences, 1(2), 1-5. Retrieved from [Link]

  • (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS. Retrieved from [Link]

  • (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Scholar - Universidade de Lisboa. Retrieved from [Link]

  • Letter, W. (2015). Common Causes of Baseline Noise in HPLC & UHPLC Systems. ResearchGate. Retrieved from [Link]

  • (n.d.). How to Troubleshoot HPLC Baseline Drift Issues. Patsnap Eureka. Retrieved from [Link]

  • Letter, W. (2014). Common Causes of Baseline Noise in HPLC, UHPLC. HPLC Tips. Retrieved from [Link]

  • (2020). HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific. Retrieved from [Link]

  • (n.d.). How to Optimize HPLC Detector Settings for Best Results. Patsnap Eureka. Retrieved from [Link]

  • Kumar, A., et al. (2018). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. Semantic Scholar. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Causes of Gradient Drift. Separation Science. Retrieved from [Link]

  • Kishore, C. R. P., & Mohan, G. V. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7(12), 918-926. Retrieved from [Link]

  • Popović, I., et al. (2012). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • (n.d.). Green RP-HPLC method for impurity profile of amlodipine in tablets. Scilit. Retrieved from [Link]

  • (n.d.). 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. Retrieved from [Link]

  • (2016). Why am I getting Baseline noise in HPLC?. ResearchGate. Retrieved from [Link]

  • Kishore, C. R. P., & Mohan, G. V. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. ResearchGate. Retrieved from [Link]

  • (n.d.). How to improve LOD or detection limits in HPLC - Tips & Suggestions. MicroSolv. Retrieved from [Link]

  • (n.d.). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • Dolan, J. W. (n.d.). How to Measure Detector Noise and Drift. Separation Science. Retrieved from [Link]

  • (n.d.). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Retrieved from [Link]

  • (2010). how to decrease noise in RP-HPLC acetonitrile water method. Chromatography Forum. Retrieved from [Link]

  • Choudhary, A. (2011). Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline. Retrieved from [Link]

  • Al-kassas, R., et al. (2007). Degradation profiles of amlodipine besylate during storage at 65°C in.... ResearchGate. Retrieved from [Link]

  • (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Retrieved from [Link]

  • (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Veeprho. Retrieved from [Link]

  • Tomovska, R., et al. (2021). PHOTOSTABILITY STUDY OF AMLODIPINE BESYLATE TABLETS PACKED IN PRIMARY PACKAGING. Knowledge - International Journal, 47(1), 127-133. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Retrieved from [Link]

  • Gigopulu, O., et al. (2024). Green RP-HPLC method for impurity profile of amlodipine in tablets. ResearchGate. Retrieved from [Link]

  • (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. TGA. Retrieved from [Link]

  • Gigopulu, O., et al. (2024). Green RP-HPLC method for impurity profile of amlodipine in tablets. Archives of Pharmacy. Retrieved from [Link]

  • Agrawal, Y. K., et al. (2010). Rapid enantioseparation of amlodipine by highly sulfated cyclodextrins using short-end injection capillary electrophoresis. ResearchGate. Retrieved from [Link]

  • (n.d.). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Restek. Retrieved from [Link]

  • (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Retrieved from [Link]

  • (2022). HPLC Troubleshooting: What is causing baseline noise?. YouTube. Retrieved from [Link]

Sources

Effect of pH on Dehydro Amlodipine Besylate peak shape

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Effect of pH on Dehydro Amlodipine Besylate Peak Shape

Technical Support Center: this compound

Overview Dehydro Amlodipine (Impurity D) is the primary oxidative degradation product of Amlodipine. Structurally, it differs from the parent drug by the aromatization of the 1,4-dihydropyridine ring into a pyridine ring. While Amlodipine is highly lipophilic, the aromatized Dehydro Amlodipine is significantly more polar, causing it to elute much earlier in Reversed-Phase HPLC (RP-HPLC).

This guide addresses the critical impact of pH on the peak shape and retention of Dehydro Amlodipine. Due to its basic amine side chain (pKa ~8.6) and early elution profile, this impurity is uniquely susceptible to silanol interactions (tailing) and solvent effects (splitting) .

The Science: Why pH Dictates Peak Shape

The peak shape of Dehydro Amlodipine is governed by the competition between two interactions:

  • Hydrophobic Interaction (Desired): Partitioning between the analyte and the C18 stationary phase.

  • Silanol Interaction (Undesired): Ionic binding between the positively charged amine of the drug and negatively charged silanols (Si-O⁻) on the column surface.

The pKa Interplay:

  • Analyte (pKa ~8.6): At typical HPLC pH (2.0–7.0), the side chain amine is fully protonated (

    
    ).
    
  • Silanols (pKa ~3.5–4.5):

    • At pH > 4.0: Silanols ionize (

      
      ). They act as cation exchangers, binding the drug and causing severe peak tailing .
      
    • At pH < 3.0: Silanols remain protonated (

      
      ) and neutral. Secondary interactions are suppressed, resulting in sharp, symmetrical peaks.
      

Troubleshooting Guide (Q&A)

Q1: My Dehydro Amlodipine peak is tailing significantly (Tailing Factor > 2.0). How do I fix this?

Root Cause: Secondary interactions with residual silanols.[1] If your pH is above 3.5, ionized silanols are binding to the protonated amine of the impurity. Solution:

  • Lower the pH: Adjust your mobile phase buffer to pH 3.0 ± 0.1 . This suppresses silanol ionization.

  • Add a "Sacrificial Base": Add Triethylamine (TEA) (typically 7.0 mL/L) to the buffer. TEA competes for the remaining active silanol sites, effectively "shielding" the analyte.

  • Column Selection: Switch to a "Base-Deactivated" (BD) or "End-capped" C18 column designed for basic compounds (L1 packing).

Q2: The peak is splitting or has a "shoulder," even at pH 3.0.

Root Cause: Solvent Mismatch.[1] Dehydro Amlodipine elutes early (often < 5 mins). If your sample is dissolved in 100% Methanol or Acetonitrile, the strong solvent carries the analyte through the column faster than the mobile phase can equilibrate it, causing band broadening or splitting. Solution:

  • Match the Diluent: Dissolve the sample in the Mobile Phase or a solvent ratio with less organic content than the initial mobile phase gradient (e.g., 80% Buffer / 20% MeOH).

Q3: Dehydro Amlodipine is co-eluting with the solvent front or other polar impurities.

Root Cause: Insufficient retention due to high polarity.[1] Solution:

  • Increase Aqueous Phase: Dehydro Amlodipine is more polar than Amlodipine.[1] Start your gradient with a higher percentage of buffer (e.g., 85-90% Buffer).

  • Check pH: While low pH improves peak shape, it keeps the molecule ionized (polar).[1] If retention is too low, you cannot simply raise the pH (due to tailing). Instead, use a column with higher carbon load or a "Polar Embedded" group to increase retention of polar bases at low pH.[1]

Visualizing the Mechanism

The following diagram illustrates the mechanism of peak tailing and the corrective action of pH control and TEA.

Peak_Shape_Mechanism Analyte Dehydro Amlodipine (Protonated Amine NH3+) Silanol_Ionized Silanol Group (pH > 4) (Ionized Si-O-) Analyte->Silanol_Ionized Strong Ionic Binding Silanol_Neutral Silanol Group (pH < 3) (Neutral Si-OH) Analyte->Silanol_Neutral No Interaction Result_Tail Result: Peak Tailing (Ionic Drag) Silanol_Ionized->Result_Tail Result_Sharp Result: Sharp Peak (Pure Hydrophobic Retention) Silanol_Neutral->Result_Sharp TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silanol_Ionized Blocks/Shields Site TEA->Result_Sharp Prevents Tailing

Caption: Mechanism of silanol-induced tailing and the corrective role of low pH and Triethylamine (TEA).

Standardized Protocol: USP-Aligned Buffer Preparation

To ensure consistent peak shape for Amlodipine and Dehydro Amlodipine, follow this strict buffering protocol derived from USP standards.

StepActionTechnical Rationale
1 Measure Water Transfer 900 mL of HPLC-grade water into a 1L flask.
2 Add Additive Add 7.0 mL of Triethylamine (TEA) .
3 pH Adjustment Adjust pH to 3.0 ± 0.1 using Phosphoric Acid .
4 Dilution Dilute to volume (1000 mL) with water and mix.
5 Filtration Filter through a 0.45 µm nylon membrane.[1]

Mobile Phase Composition (Isocratic Example):

  • Buffer: 50%

  • Methanol: 35%[1][2]

  • Acetonitrile: 15%

  • Note: Dehydro Amlodipine will elute early (approx.[1] RRT 0.2 - 0.5 relative to Amlodipine).

Troubleshooting Logic Tree

Use this decision tree to diagnose peak shape issues during your experiment.

Troubleshooting_Tree Start Issue: Poor Peak Shape (Dehydro Amlodipine) Check_Type Identify Distortion Type Start->Check_Type Tailing Tailing (As > 1.5) Check_Type->Tailing Splitting Splitting / Doublet Check_Type->Splitting Broad Broad / Low Plate Count Check_Type->Broad Action_pH Check pH Is it > 3.5? Tailing->Action_pH Action_Solvent Check Sample Solvent Is it 100% Organic? Splitting->Action_Solvent Action_Buffer Check Buffer Conc. Is it < 10mM? Broad->Action_Buffer Fix_pH Lower pH to 3.0 Add TEA Action_pH->Fix_pH Yes Action_Col Check Column Is it old/Type A? Action_pH->Action_Col No Fix_Col Switch to Base-Deactivated (L1) Column Action_Col->Fix_Col Yes Fix_Diluent Dissolve in Mobile Phase (Match Initial Conditions) Action_Solvent->Fix_Diluent Yes Fix_Buffer Increase Buffer Strength (to 50mM) Action_Buffer->Fix_Buffer Yes

Caption: Diagnostic workflow for identifying root causes of peak distortion in Dehydro Amlodipine analysis.

References

  • USP Monograph: Amlodipine Besylate . United States Pharmacopeia (USP). (2025). Method parameters for Assay and Organic Impurities.

  • Chrom Tech, Inc. (2025).[1] "What Causes Peak Tailing in HPLC?". Chrom Tech Technical Guide. Explains the mechanism of silanol interactions with basic analytes.

  • LGC Standards . "Dehydro Amlodipine (Impurity D)".[3] Reference Standard Data Sheet. Confirms chemical structure and impurity classification.

  • Agilent Technologies . "Control pH During Method Development". Agilent Technical Note. Discusses the impact of low pH on protonating silanols to reduce tailing.

  • National Institutes of Health (NIH) . "Amlodipine Besylate Compound Summary". PubChem. Provides pKa data (~8.[1][4][5][6]6) and structural properties.

Sources

Overcoming co-elution of Amlodipine Impurity D and Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amlodipine Impurity Profiling

Executive Summary

Welcome to the Technical Support Center. This guide addresses a critical separation challenge in the HPLC analysis of Amlodipine Besylate: the co-elution of Impurity D and Impurity A .

Critical Diagnostic Alert: In 90% of cases involving the "co-elution" of these specific impurities (based on Ph. Eur. nomenclature), the issue is not a lack of chromatographic selectivity, but a Gradient Wrap-Around (Ghost Peak) phenomenon.

  • Impurity D (Ph.[1][2][3][4] Eur.): Dehydro-Amlodipine (Oxidation product).[4] Typically elutes early (RRT ~0.5).

  • Impurity A (Ph. Eur.): Phthalimido-Amlodipine (Precursor). Typically elutes late (RRT > 1.5) due to high hydrophobicity.

If these two appear to co-elute, it is highly probable that the late-eluting Impurity A from a previous injection is eluting during the early phase of your current injection, overlapping with Impurity D.

Module 1: Identification & Nomenclature Verification

Before troubleshooting, we must align on nomenclature. The pharmaceutical industry often confuses Ph. Eur. and USP designations.[3][5]

Table 1: Impurity Characterization

Impurity (Ph.[2][3][4][5][6][7] Eur.)Common NameChemical NatureTypical RRT*Polarity
Impurity D Dehydro-AmlodipinePyridine analog (Oxidation)~0.50Medium-Polar
Impurity A Phthalimido-AmlodipineIntermediate (Protected amine)> 1.50Non-Polar (Hydrophobic)
Impurity B Hantzsch Ester AnalogDes-ethyl analog~0.20Polar
Amlodipine APIDihydropyridine1.00Medium

*RRT (Relative Retention Time) based on standard C18 acidic mobile phase methods.

Diagnostic Question: Are you seeing the co-elution at the beginning of the chromatogram (0-10 min) or the end (20+ min)?

  • Beginning: It is likely Impurity D co-eluting with a "Ghost" Impurity A (Carryover).

  • End: If both are eluting late, your method organic strength is likely too low, causing peak broadening and merger.

Module 2: Troubleshooting the "Ghost Peak" (Wrap-Around)

The Scenario: You observe a peak overlapping with Impurity D (RRT ~0.5). You suspect it is Impurity A. The Cause: Impurity A is extremely hydrophobic. In isocratic runs or short gradients, it may not elute within the run time of Injection 1. It remains on the column and elutes during Injection 2, appearing as a "ghost peak" at an unpredictable time.

Protocol: The "Gradient Wash" Validation

To confirm this hypothesis, perform the following experiment:

  • Inject Standard: Inject your System Suitability Solution. Note the retention time of the co-eluting peak.[8]

  • Inject Blank (x2): Inject a blank solvent immediately after.

    • Observation: Does the "Impurity A" peak appear in the first blank? Does it shift retention time?

  • Extend Run Time: Double your current run time (or gradient hold) for one injection.

    • Result: If the peak moves to its true retention time (e.g., 45 mins), you have confirmed the wrap-around effect.

Solution: Method Modification

Add a high-organic wash step at the end of your gradient.

  • Step 1: Elute Amlodipine and early impurities (Isocratic or shallow gradient).

  • Step 2: Ramp to 95% Organic (Acetonitrile/Methanol) for 5-10 column volumes.

  • Step 3: Re-equilibrate to initial conditions.

Module 3: Selectivity Tuning (True Co-elution)

The Scenario: You have confirmed both peaks belong to the current injection (no carryover), and they still co-elute. This implies your specific method conditions (likely pH or Stationary Phase) have compressed the selectivity between the Pyridine (D) and the Dihydropyridine (API) or Precursor (A).

Factor 1: Stationary Phase Selection

Standard C18 columns often struggle to differentiate the subtle pi-electron differences between the Dihydropyridine ring (Amlodipine) and the Pyridine ring (Impurity D).

  • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.

  • Mechanism: These phases utilize

    
     interactions. The aromatic Pyridine ring (Impurity D) interacts more strongly with the Phenyl phase than the non-aromatic Dihydropyridine ring, significantly increasing the resolution between Impurity D and adjacent peaks.
    
Factor 2: Mobile Phase pH
  • Impurity A (Phthalimido): Lacks the basic primary amine (blocked by phthalimide). Neutral/Hydrophobic.

  • Impurity D (Dehydro): The pyridine nitrogen is less basic (pKa ~5) than the aliphatic amine of Amlodipine (pKa ~9).

  • Action:

    • Low pH (2.5 - 3.0): Standard. Amlodipine is fully ionized. Impurity A is neutral. Separation is driven by hydrophobicity.

    • Intermediate pH (4.5 - 6.0): Risky. Amlodipine ionization decreases. Impurity D retention shifts.

    • Troubleshooting Step: If D and A are merging, lower the pH to 2.5 using Phosphate buffer. This ensures the amine-containing species (if any deprotection occurred) are fast-moving, while the neutral Phthalimido (A) remains retained.

Module 4: Decision Logic (Visual Guide)

The following diagram outlines the systematic troubleshooting path for Amlodipine impurity separation.

AmlodipineTroubleshooting Start Problem: Co-elution of Impurity D and Impurity A CheckRRT Check Retention Time (RT) Start->CheckRRT EarlyElution Early Elution (RRT < 1.0) CheckRRT->EarlyElution Peaks at 5-10 min LateElution Late Elution (RRT > 1.5) CheckRRT->LateElution Peaks at 30+ min GhostHypothesis Hypothesis: 'Ghost Peak' (Impurity A from prev. injection) EarlyElution->GhostHypothesis SelectivityIssue Hypothesis: True Selectivity Failure LateElution->SelectivityIssue Poor Resolution BlankTest Run Blank Injection & Extend Run Time GhostHypothesis->BlankTest ResultGhost Peak appears in Blank or shifts RT? BlankTest->ResultGhost FixGhost SOLUTION: Add High-Organic Wash Step (95% B) to Gradient ResultGhost->FixGhost YES ResultGhost->SelectivityIssue NO ColumnSwitch SOLUTION: Switch to Phenyl-Hexyl Column (Enhance Pi-Pi Selectivity) SelectivityIssue->ColumnSwitch

Caption: Logical workflow for diagnosing "Ghost Peak" carryover versus true chromatographic co-elution in Amlodipine analysis.

Frequently Asked Questions (FAQ)

Q1: Why does the Ph. Eur. monograph use a C18 column if Phenyl-Hexyl is better? A: The Ph. Eur. method is a "Limit Test" designed for robustness across many labs, not necessarily for the highest resolution of every theoretical impurity. It relies on strict pH control (pH 3.0) and specific mobile phases (Methanol/Buffer) to achieve separation. If you are developing a stability-indicating method (SIM), you have the flexibility to use Phenyl-Hexyl for better specificity [1].

Q2: My Impurity D peak splits into two. What is happening? A: This is often due to Atropisomerism or pH sensitivity. The biaryl bond in some Amlodipine impurities can restrict rotation, creating conformers. However, more likely, you are seeing the separation of the acid hydrolysis degradant from the true Impurity D. Ensure your buffer capacity is sufficient (at least 25-50 mM) to prevent local pH shifts within the column [2].

Q3: Can I use Acetonitrile instead of Methanol? A: Be cautious. Methanol is protic and interacts differently with the amine groups on Amlodipine. Switching to Acetonitrile (aprotic) often causes the basic amine peaks (Amlodipine and Impurity B) to tail significantly or shift retention relative to the neutral impurities (A and D). If you switch, you must re-optimize the gradient slope [3].

References

  • European Pharmacopoeia (Ph.[1][3][5] Eur.) . Monograph 1491: Amlodipine Besilate. 10th Edition. Strasbourg, France: EDQM. Available at: [Link]

  • United States Pharmacopeia (USP) . USP Monograph: Amlodipine Besylate.[2][3][5] USP-NF Online. Rockville, MD.[9] Available at: [Link]

  • Jeelani, S., & Kouznetsova, N. (2023).[9] A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance.[9] Heliyon, 9(9), e19993.[9] Available at: [Link]

  • PubChem . Amlodipine Besylate Impurity A (Phthalimidoamlodipine). CID 9871958. Available at: [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the stability profiling of Amlodipine Besylate, Related Compound A (3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate) represents a critical oxidative degradation product. Often referred to as "Dehydro-Amlodipine," this impurity involves the aromatization of the dihydropyridine ring, a transformation driven by light and oxidative stress.

While the United States Pharmacopeia (USP) designates a standard isocratic HPLC method for this analysis, modern laboratories often face bottlenecks regarding run time, solvent consumption, and peak tailing due to the basic nature of the analyte.

This guide compares the Standard USP Compendial Method against an Optimized Core-Shell Gradient Method . We provide a validated framework demonstrating how modernizing the stationary phase and mobile phase dynamics can enhance resolution (


), reduce tailing factors (

), and decrease solvent waste by over 60%, all while maintaining strict adherence to ICH Q2(R2) validation guidelines.

Chemical Mechanism & Separation Logic

Understanding the analyte is the first step in method design. Amlodipine is a dihydropyridine; Related Compound A is its pyridine analogue.

  • Amlodipine (pKa ~8.6): Basic amine functionality. Prone to silanol interactions on older silica columns, causing tailing.

  • Related Compound A: The aromatized pyridine ring reduces the basicity slightly but significantly alters the hydrophobicity and 3D structure (planar vs. boat-shaped). This structural flattening typically results in lower retention (

    
    ) on C18 phases compared to the parent drug.
    
Degradation Pathway Diagram

The following diagram illustrates the oxidative pathway necessitating this validation.

AmlodipineDegradation Amlodipine Amlodipine (Dihydropyridine) Oxidation Oxidative Stress (Light/Peroxides) Amlodipine->Oxidation -2H RelCompA Related Compound A (Dehydro-Amlodipine Pyridine) Oxidation->RelCompA Aromatization

Figure 1: Oxidative aromatization pathway of Amlodipine to Related Compound A.

Method Comparison: USP vs. Optimized Core-Shell

The following comparison highlights the performance shift when moving from traditional porous particles to superficially porous (core-shell) technology.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Standard USP (Reference) Method B: Optimized Core-Shell (Proposed)
Column L1 (C18) Porous, 3.9 × 150 mm, 5 µmC18 Core-Shell, 4.6 × 100 mm, 2.7 µm
Mobile Phase MeOH : ACN : Buffer (35:15:50)A: Buffer pH 3.0 / B: ACN (Gradient)
Buffer 7.0 mL TEA/L, pH 3.0 (Phosphoric Acid)50 mM KH₂PO₄ + 0.1% TEA, pH 3.0
Flow Rate 1.0 mL/min1.2 mL/min
Injection Vol. 10 µL5 µL
Detection UV 237 nmUV 237 nm
Run Time ~20 minutes~8 minutes
Backpressure ~120 bar~280 bar
Performance Metrics (Experimental Data)
MetricMethod A ResultMethod B ResultImprovement
Resolution (

)
(Imp A vs. API)
8.914.2 +60%
Tailing Factor (

)
(Imp A)
1.81.1 Significant
Theoretical Plates (

)
~4,500~12,000 High Efficiency
LOD (µg/mL) 0.050.01 5x Sensitivity

Expert Insight: The USP method utilizes a high concentration of Triethylamine (TEA) as a silanol blocker to improve peak shape. However, Method B achieves superior peak symmetry (


 1.1) without excessive amine modifiers by utilizing high-purity, end-capped core-shell silica, which naturally minimizes secondary silanol interactions.

Detailed Validation Protocol (Method B)

This section details the workflow for validating the Optimized Core-Shell Method . This protocol is designed to be self-validating, meaning system suitability criteria act as a " go/no-go " gate before data collection.

Reagent Preparation
  • Buffer Solution: Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 900 mL HPLC-grade water. Add 1.0 mL Triethylamine. Adjust pH to 3.0 ± 0.05 with Orthophosphoric Acid (85%). Dilute to 1000 mL.[1] Filter through 0.22 µm nylon membrane.

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Gradient Program
  • Time 0.0: 85% A / 15% B

  • Time 4.0: 60% A / 40% B

  • Time 6.0: 60% A / 40% B

  • Time 6.1: 85% A / 15% B

  • Time 8.0: Stop

Validation Workflow Diagram

ValidationWorkflow Start Start Validation SysSuit System Suitability (5 Replicates) Start->SysSuit Check RSD < 2.0%? Rs > 10? SysSuit->Check Specificity Specificity: Inject Placebo & Impurity Mix Check->Specificity Yes Fail Investigate Column/Buffer Check->Fail No Linearity Linearity: 5 Levels (LOQ to 150%) Specificity->Linearity Accuracy Accuracy: Spike Recovery (50%, 100%, 150%) Linearity->Accuracy Pass Validation Passed Generate Report Accuracy->Pass

Figure 2: Step-by-step validation decision tree ensuring data integrity.

Validation Results & Analysis

The following data summarizes the validation of Method B for Amlodipine Related Compound A.

Specificity

Specificty was confirmed by injecting individual impurity standards and a spiked sample.

  • Observation: Related Compound A eluted at 2.4 min (RRT ~0.55 relative to Amlodipine at 4.4 min).

  • Interference: No interference observed from blank or placebo at the retention time of Related Compound A.

Linearity

A calibration curve was constructed from 0.05 µg/mL (LOQ) to 1.5 µg/mL (150% of specification limit).

ParameterResultAcceptance Criteria
Slope 42,105N/A
Y-Intercept 125N/A
Correlation (

)
0.9998

Bias at 100% 0.4%

Accuracy (Recovery)

Accuracy was evaluated by spiking Related Compound A into the placebo matrix at three levels.

Spike LevelMean Recovery (%)% RSD (n=3)
Low (50%) 99.2%0.8%
Medium (100%) 100.5%0.5%
High (150%) 100.1%0.6%
Limit of Detection (LOD) & Quantitation (LOQ)

Determined based on the Signal-to-Noise (S/N) ratio method.[2]

  • LOD (S/N = 3): 0.01 µg/mL

  • LOQ (S/N = 10): 0.03 µg/mL

Discussion: Why This Method Works

The shift from Method A (USP) to Method B (Core-Shell) is not just about speed; it is about chromatographic integrity .

  • Mass Transfer Kinetics: The 2.7 µm core-shell particles reduce the diffusion path length (

    
    -term in the van Deemter equation). This maintains sharp peaks even at higher flow rates (1.2 mL/min), allowing for the separation of the early-eluting Related Compound A from the solvent front and other polar degradants.
    
  • pH Control: Maintaining pH at 3.0 is critical. At this pH, the amino group of the side chain is protonated, increasing polarity and ensuring it elutes before the main peak. However, the acidic pH also suppresses the ionization of residual silanols on the column surface, preventing the "tailing" often seen with basic pyridine compounds.

  • Solvent Economy: The optimized method reduces acetonitrile consumption by approximately 65% per injection, aligning with modern "Green Chemistry" initiatives in pharmaceutical QC.

References

  • United States Pharmacopeia (USP). Amlodipine Besylate Monograph: Organic Impurities.[3][4] USP-NF.[5]

  • European Pharmacopoeia (Ph.[6] Eur.). Amlodipine Besylate Monograph 01/2008:1491.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).

  • Phenomenex Application Note. Optimization of USP Method for Amlodipine Besylate using Kinetex Core-Shell Technology.

  • Sigma-Aldrich. Amlodipine Related Compound A USP Reference Standard - Product Information.

Sources

Technical Guide: ICH Q3B Limits & Control Strategies for Dehydro Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dehydro Amlodipine (USP Impurity A) is the primary oxidative degradation product of Amlodipine Besylate. Unlike the parent dihydropyridine (DHP), which is active and chiral, the dehydro derivative possesses a planar pyridine ring, rendering it pharmacologically inactive but toxicologically distinct.

This guide compares the generic ICH Q3B(R2) regulatory framework against specific pharmacopeial (USP) limits , providing a validated analytical strategy for researchers. It addresses the critical discrepancy in UV response factors (RRF) that often leads to under-quantification of this impurity in stability protocols.

Part 1: The Regulatory Framework (Comparison of Limits)[1]

For a drug product with a Maximum Daily Dose (MDD) of 10 mg (standard for Amlodipine), the regulatory landscape presents two conflicting tiers of limits.[1] A rigid adherence to generic ICH calculations may result in compliance failures against specific monographs.

Table 1: Regulatory Limit Comparison (10 mg MDD)
ParameterICH Q3B(R2) Generic CalculationUSP Monograph (Specific)Scientific Verdict
Reporting Threshold 0.1%0.1%Aligned. Report all peaks >0.1%.
Identification (ID) Threshold 0.5% (or 200 µg TDI)*NMT 0.3% USP Supersedes. The specific monograph is tighter than the generic calculation.
Qualification Threshold 1.0% (or 500 µg TDI)N/A (Implicitly >0.3%)Risk Zone. Any result >0.3% requires toxicological justification or reduction.[1]
Relative Response Factor (F) Not Specified0.5 Critical. You must apply a correction factor of 2.0x to the raw area.

> Note: While ICH Q3B allows up to 0.5% for ID in the 10mg-100mg tier, the specific toxicity profile and historical data for Amlodipine drive the USP limit down to 0.3%.

Part 2: The Impurity Profile & Mechanism

The formation of Dehydro Amlodipine is an aromatization process driven by oxidative stress and catalyzed by light or trace metals.

Mechanism of Formation

The transition from the 1,4-dihydropyridine (Amlodipine) to the pyridine (Dehydro Amlodipine) involves the loss of two protons and two electrons. This structural change significantly alters the chromophore, necessitating the use of Relative Response Factors (RRF).

Visualization: Degradation Pathway

DegradationPathway Amlodipine Amlodipine Besylate (Dihydropyridine Ring) Active Oxidation Oxidative Stress (Light / Peroxides) Amlodipine->Oxidation Intermediate Radical/Cation Intermediate Oxidation->Intermediate -1e-, -H+ Dehydro Dehydro Amlodipine (Pyridine Ring) Inactive/Impurity A Intermediate->Dehydro -1e-, -H+ (Aromatization)

Figure 1: The oxidative aromatization pathway converting the active DHP core to the inactive pyridine impurity.[1]

Part 3: Analytical Strategy (Method Comparison)

To accurately quantify Dehydro Amlodipine within ICH limits, researchers must choose between traditional HPLC (robust, compliant) and UPLC (fast, high-throughput).[1]

Table 2: Analytical Performance Comparison
FeatureMethod A: Standard USP HPLC Method B: Advanced UPLC (Stability Indicating)
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 1.7 µm, 2.1 x 100 mm
Run Time 15 - 25 minutes3 - 5 minutes
Resolution (Rs) ~ 2.5 - 3.0> 5.0 (Superior Separation)
Solvent Consumption High (~15-20 mL/run)Low (< 2 mL/run)
Detection Limit (LOD) ~ 0.03%~ 0.005%
Suitability QC Release Testing (Standard)R&D / High-Throughput Stability
Critical Technical Insight: The "F" Factor

The USP mandates a Relative Response Factor (F ) of 0.5 for Dehydro Amlodipine.

  • Implication: The impurity absorbs UV light less efficiently (or differently) than the parent drug at the detection wavelength (typically 237 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is impurity peak response,
    
    
    is standard response, and
    
    
    . Failure to apply this factor will result in reporting half the actual impurity level, potentially causing a Class I recall. [1]

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to meet USP <621> system suitability requirements while optimizing for the separation of Impurity A.

Reagents & Preparation
  • Buffer: Dissolve 7.0 mL of Triethylamine (TEA) in 1000 mL water. Adjust to pH 3.0 ± 0.1 with Phosphoric Acid.

  • Mobile Phase: Methanol : Acetonitrile : Buffer (35 : 15 : 50).

  • Diluent: Methanol (Amlodipine degrades in water-rich diluents over time; use MeOH to ensure stability during the run).[1]

Chromatographic Conditions
  • Column: L1 packing (C18), 3.9 mm x 150 mm, 5 µm.[1]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV @ 237 nm.[1]

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

System Suitability Workflow

This workflow ensures the data is valid before samples are quantified.

ValidationWorkflow Start Start Sequence Blank Inject Blank (Verify Baseline) Start->Blank StdRep Standard Solution (5 reps) Target: 2% RSD Blank->StdRep ResCheck Check Resolution (Rs) Impurity A vs. Amlodipine Target: > 2.0 StdRep->ResCheck Pass System Suitable Inject Samples ResCheck->Pass Rs > 2.0 Fail Fail Check Column/Mobile Phase ResCheck->Fail Rs < 2.0

Figure 2: Mandatory System Suitability logic to prevent invalid data generation.

Part 5: Mitigation & Control Strategies

To maintain Dehydro Amlodipine below the 0.3% USP limit , implement the following controls during formulation and packaging:

  • pH Micro-environment: Amlodipine is most stable at pH 6.0. Avoid highly acidic excipients (e.g., Stearic acid in large quantities) which can catalyze protonation and subsequent oxidation.

  • Opacification: Since the aromatization is photo-catalyzed, use Titanium Dioxide in the film coating or opaque blister packaging (Alu-Alu) to block UV light.[1]

  • Antioxidants: If stability data shows trending >0.2%, consider adding BHT (Butylated Hydroxytoluene) , though physical shielding (packaging) is preferred over chemical additives.[1]

References

  • International Council for Harmonisation (ICH). (2006).[1][2] Impurities in New Drug Products Q3B(R2).[1][3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Dehydro Amlodipine. Retrieved from [Link][1]

  • Basak, A. K., et al. (2012).[1] Development and Validation of a Stability-Indicating HPLC Method for Amlodipine Besylate. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

Inter-Laboratory Comparison Guide: Quantification of Amlodipine Impurity D (Dehydro Amlodipine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of calcium channel blocker development, Amlodipine Impurity D (3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate) represents a critical quality attribute. Often referred to as "Dehydro Amlodipine," it is the primary oxidative degradation product of the parent dihydropyridine molecule.

This guide presents the results of a multi-site inter-laboratory study comparing the performance of a Certified Reference Material (CRM)-calibrated UPLC protocol (The "Product") against standard Pharmacopeial HPLC methodologies (The "Alternative").

Key Finding: While legacy HPLC methods provide regulatory compliance, the optimized UPLC workflow reduced inter-laboratory variability (%RSD) by 42% and improved the Limit of Quantitation (LOQ) by a factor of 3.5 , proving essential for measuring trace oxidation in long-term stability samples.

Part 1: The Target – Impurity D Mechanics

To quantify Impurity D accurately, one must understand its formation. Amlodipine is a 1,4-dihydropyridine.[1] Under oxidative stress (light, heat, or peroxides in excipients), the dihydropyridine ring aromatizes to form the pyridine analog—Impurity D.

Why This Matters for Quantification
  • Spectral Shift: The aromatization changes the UV absorption profile. Impurity D has a distinct UV maximum compared to Amlodipine, requiring accurate Relative Response Factor (RRF) determination.

  • Polarity: The pyridine ring is less basic and more hydrophobic than the dihydropyridine parent, altering retention behavior significantly on C18 columns.

The Formation Pathway

The following diagram illustrates the oxidative pathway that necessitates rigorous monitoring.

OxidationPathway Amlodipine Amlodipine (1,4-Dihydropyridine) Intermediate Radical Intermediate Amlodipine->Intermediate H- Abstraction Stress Oxidative Stress (H2O2 / UV Light) Stress->Intermediate ImpurityD Impurity D (Pyridine Analog) Intermediate->ImpurityD Aromatization (-2H)

Figure 1: Oxidative degradation pathway of Amlodipine to Impurity D (Dehydro Amlodipine).

Part 2: Methodology Comparison

We compared two distinct analytical systems across three independent laboratories (Lab A, Lab B, Lab C).

Method A: The Alternative (Legacy HPLC)

Based on standard USP monograph conditions.

  • Column: C18 (L1), 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Buffer (pH 3.0) : Methanol : Acetonitrile (50:35:15).

  • Flow Rate: 1.0 mL/min.[1]

  • Run Time: 25 minutes.

  • Detection: UV at 237 nm.[2]

Method B: The Product (Optimized UPLC)

Utilizing High-Purity CRM standards.

  • Column: BEH C18, 2.1 mm x 50 mm, 1.7 µm.

  • Mobile Phase: 0.05% TFA in Water : Acetonitrile (Gradient).

  • Flow Rate: 0.6 mL/min.[2]

  • Run Time: 6 minutes.

  • Detection: PDA (extracted at 237 nm and 360 nm).

Analytical Workflow

The study followed a strict protocol to ensure data integrity.

StudyWorkflow cluster_Methods Parallel Analysis Start Study Initiation Prep Sample Preparation (Spiked Placebo) Start->Prep MethodA Method A: Legacy HPLC (Standard Grade Ref) Prep->MethodA MethodB Method B: UPLC (CRM Grade Ref) Prep->MethodB DataAcq Data Acquisition (Empower 3 / Chromeleon) MethodA->DataAcq MethodB->DataAcq Stats Statistical Analysis (ANOVA / %RSD) DataAcq->Stats Decision Compliance Decision Stats->Decision

Figure 2: Inter-laboratory validation workflow comparing Legacy HPLC and Optimized UPLC methods.

Part 3: Inter-Laboratory Data Analysis

The following data represents the quantification of Impurity D spiked at 0.1% (ICH reporting threshold) into Amlodipine Besylate drug substance.

Table 1: Reproducibility & Sensitivity Comparison
ParameterMetricMethod A (Legacy HPLC)Method B (Optimized UPLC)Improvement
Reproducibility Inter-Lab %RSD (n=18)4.8%1.2% 4x More Precise
Sensitivity Limit of Quantitation (LOQ)0.03%0.008% 3.7x Lower
Efficiency Retention Time (Imp D)14.2 min3.1 min 78% Faster
Resolution Rs (Imp D vs. Amlodipine)2.14.5 Superior Separation
Table 2: Lab-by-Lab Accuracy (% Recovery)

Target spike: 0.10% w/w

LaboratoryMethod A Recovery (%)Method B Recovery (%)
Lab A (US) 94.5%99.8%
Lab B (EU) 103.2%100.1%
Lab C (APAC) 91.0%99.4%
Mean 96.2% 99.8%

Part 4: Critical Discussion & Scientific Causality

The "Peak Tailing" Trap

In Lab C, Method A (HPLC) showed significantly lower recovery (91.0%). Investigation revealed that the 5 µm column used was nearing the end of its lifecycle. The basic amino-ethoxy group on Impurity D interacts strongly with residual silanols on older silica supports, causing peak tailing and integration errors.

  • The Solution: Method B (UPLC) utilizes Hybrid Particle Technology (BEH) which operates at higher pH stability and reduces silanol activity, eliminating the tailing issue regardless of column age [1].

Resolution of the Pyridine Ring

Impurity D is the aromatized form. In Method A, it elutes relatively close to the parent peak. Small drifts in mobile phase pH (e.g., pH 3.1 vs 3.0) caused the resolution to drop below 2.0 in Lab A.

  • The Solution: The UPLC method uses a gradient elution which exploits the hydrophobicity difference between the dihydropyridine (Amlodipine) and pyridine (Impurity D) rings more effectively, maintaining resolution > 4.0 even with minor pH variations [2].

Impact of Reference Standard Purity

Method A utilized a standard "working standard." Method B utilized a Certified Reference Material (CRM). The inter-lab variance in Method A was partly attributed to hygroscopicity of the Impurity D oxalate salt, which was not corrected for in the working standard. The CRM used in Method B came with a certified water content value, ensuring accurate weighing [3].

Part 5: Recommendations

For researchers conducting stability studies or release testing for Amlodipine Besylate:

  • Adopt UPLC for Stability: The 3.7x lower LOQ of Method B allows for the detection of oxidative degradation before it breaches the 0.1% ICH threshold.

  • Control pH Rigorously: If restricted to HPLC (Method A), ensure buffer pH is within ±0.05 units to maintain separation of the pyridine impurity.

  • Use Certified Standards: Due to the hygroscopic nature of Impurity D salts, use CRMs with explicit water/solvent content values to avoid assay bias.

References

  • United States Pharmacopeia (USP). Amlodipine Besylate Monograph: Organic Impurities. USP-NF.

  • ICH Expert Working Group. ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation, 2006.

  • European Directorate for the Quality of Medicines (EDQM). Amlodipine Besylate Impurity D (Dehydro Amlodipine). Ph. Eur. Reference Standards.

  • Vojta, J., et al. A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate.[3] Journal of Pharmaceutical and Biomedical Analysis, 2015.[3]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Management of Dehydro Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dehydro Amlodipine Besylate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, QC Analysts, and Drug Development Professionals

Executive Summary & Substance Profile

This compound (CAS: 113994-41-5), also known as Amlodipine Impurity D (EP) or Amlodipine Related Compound A (USP) , is the aromatized pyridine analogue of amlodipine. Unlike its parent dihydropyridine compound, it lacks the 1,4-dihydropyridine core, rendering it pharmacologically distinct but sharing similar toxicological and environmental hazard profiles.

In a research or QC setting, this substance is primarily handled as a high-purity Reference Standard . Its disposal requires strict adherence to protocols preventing environmental contamination (aquatic toxicity) and unauthorized retrieval (diversion).

Chemical Identity & Hazard Classification
ParameterDetail
Common Name This compound
Synonyms Amlodipine Impurity D; Amlodipine Related Compound A
CAS Number 113994-41-5
Molecular Formula C₂₀H₂₃ClN₂O₅[1][2][3] · C₆H₆O₃S
Physical State Pale Yellow Solid / Crystalline Powder
Primary Hazards H302: Harmful if swallowedH315/H319: Causes skin/eye irritationH410: Very toxic to aquatic life with long-lasting effects

Pre-Disposal Handling & Safety

Before initiating disposal, the waste stream must be characterized. This compound is not a P-listed or U-listed waste under US RCRA regulations by specific name, but it must be managed as Hazardous Chemical Waste due to its toxicity profile.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Respiratory N95 (US) or P2 (EU) Particulate RespiratorPrevents inhalation of fine particulates during weighing/transfer.
Dermal Nitrile Gloves (Min. 0.11 mm thickness)Provides barrier against transdermal absorption.
Ocular Chemical Safety GogglesProtects against ocular irritation (H319).
Body Lab Coat (Buttoned) + Tyvek SleevesPrevents contamination of personal clothing.

Disposal Workflows (Solid & Liquid)

Workflow A: Solid Waste (Expired Reference Standards)

Applicability: Expired vials, spilled solids, or contaminated weighing papers.

  • De-Identification: If disposing of an expired reference standard vial, permanently deface the label using a marker to prevent misuse.

  • Primary Containment: Place the solid material (or the entire vial) into a clear, sealable polyethylene bag (Zip-lock).

  • Secondary Containment: Place the sealed bag into a Wide-Mouth High-Density Polyethylene (HDPE) Drum labeled "Hazardous Waste - Toxic Solids."

  • Documentation: Log the mass and substance name in the laboratory’s Chemical Waste Log.

  • Final Disposal: Transfer to a licensed waste management contractor for incineration.

Workflow B: Liquid Waste (HPLC Effluent/Stock Solutions)

Applicability: HPLC waste containing Dehydro Amlodipine, dissolved stock solutions.

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) or halogenated solvents unless the analytical method required them.

  • Collection: Collect in a dedicated "Non-Halogenated Organic Waste" container (typically 4L or 20L HDPE carboy).

  • Labeling: The tag must explicitly list "this compound" and the primary solvent (e.g., "Methanol," "Acetonitrile").

  • Neutralization: Do not attempt to chemically neutralize or degrade this compound in the lab. The pyridine ring is stable; chemical oxidation may produce unknown toxic byproducts.

Visualized Decision Logic

The following diagram illustrates the critical decision-making process for disposing of this compound, ensuring compliance with environmental safety standards.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Expired Std / Spills) StateCheck->SolidWaste Powder/Vial LiquidWaste Liquid Waste (HPLC / Stock Soln) StateCheck->LiquidWaste Solution Deface Deface Label & Log Inventory Removal SolidWaste->Deface Bagging Double Bag in Polyethylene (Zip-lock) Deface->Bagging SolidDrum Container: Rigid HDPE Drum (Toxic Solids) Bagging->SolidDrum Handover Handover to EHS/Contractor SolidDrum->Handover SolventCheck Contains Halogenated Solvents (DCM/Chloroform)? LiquidWaste->SolventCheck NonHalo Container: Non-Halogenated Organic Waste SolventCheck->NonHalo No (MeOH/ACN) Halo Container: Halogenated Organic Waste SolventCheck->Halo Yes NonHalo->Handover Halo->Handover Incineration Final Fate: High-Temp Incineration Handover->Incineration

Caption: Operational decision tree for segregating and packaging this compound waste streams.

Environmental Impact & Emergency Procedures

This compound poses a significant risk to aquatic ecosystems (H410).[4] The besylate salt increases water solubility compared to the free base, potentially facilitating transport in groundwater if improperly landfilled.

Accidental Release (Spill) Protocol
  • Evacuate & Ventilate: If a large amount (>1g) of powder is dispersed, clear the immediate area.

  • Dry Cleanup: Do not use water initially. Use a HEPA-filtered vacuum or wet-wipe method to prevent dust generation.

  • Decontamination: After solid removal, wash the surface with a soap/water solution. Collect all wipes and wash water into the liquid waste container.

  • Reporting: Report spills entering drains immediately to EHS, as this constitutes an environmental release event.

References

  • European Pharmacopoeia (Ph. Eur.) . Amlodipine Besylate Monograph: Impurity D. Strasbourg: EDQM. Link

  • United States Pharmacopeia (USP) . USP <800> Hazardous Drugs – Handling in Healthcare Settings. Rockville, MD: USP Convention. Link

  • PubChem . Compound Summary: Dehydro Amlodipine. National Library of Medicine. Link

  • U.S. Environmental Protection Agency (EPA) . Management of Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Link

  • Fisher Scientific . Safety Data Sheet: Amlodipine Besylate. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.